N-cyclohexyl-2-hydroxyacetamide
Description
The exact mass of the compound N-cyclohexyl-2-hydroxyacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclohexyl-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h7,10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHIZWMCMCAPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90204-88-9 | |
| Record name | N-cyclohexyl-2-hydroxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Profiling N-Cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9)
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Synthesis Methodologies, Physicochemical Properties, and Application Workflows
Executive Summary
N-Cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9) is a structurally compact α-hydroxy amide. Characterized by its lipophilic cyclohexyl ring and hydrophilic glycolamide moiety, it serves as a highly versatile building block in organic synthesis, a target for fragment-based drug discovery (FBDD), and a benign degradation product in environmental inactivation protocols. This guide provides a rigorous, causality-driven analysis of its properties, synthetic pathways, and laboratory applications.
Physicochemical Profiling and Safety Data
As an application scientist, establishing the baseline physicochemical properties is the first step in assay design and synthetic planning. N-cyclohexyl-2-hydroxyacetamide is a stable, polar molecule that exhibits excellent solubility in methanolic and aqueous buffer systems[1].
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Causality / Relevance |
| Molecular Weight | 157.21 g/mol | Low MW makes it an ideal candidate for fragment-based screening libraries. |
| XLogP3 | 0.7 | Balanced amphiphilicity ensures solubility in both polar assay buffers and organic reaction systems. |
| Topological Polar Surface Area | 49.3 Ų | Favorable for hydrogen bonding; critical for mapping enzyme active site interactions. |
| Exact Mass | 157.1103 Da | Primary identifier for LC-MS validation and in-process control workflows. |
Table 2: GHS Hazard Classification & Mitigation
| Hazard Class | Category | H-Statement | Laboratory Mitigation Strategy |
| Skin Irritation | 2 | H315 | Mandate nitrile gloves and standard PPE during handling. |
| Eye Irritation | 2A | H319 | Require safety goggles; process powders in a certified fume hood. |
| STOT SE | 3 | H335 | Avoid inhalation of dust/aerosols; ensure adequate laboratory ventilation. |
Data sourced from PubChem and the European Chemicals Agency (ECHA)[1][2].
Mechanistic Synthesis Pathways
Pathway A: Post-Passerini Condensation Transformation
The synthesis of α-hydroxy amides traditionally suffers from harsh conditions or poor atom economy. A highly selective, field-proven method utilizes a post-Passerini condensation transformation[3]. This multicomponent reaction (MCR) couples an aldehyde, cyclohexyl isocyanide, and acetic acid to form an α-acetoxy amide intermediate, which is subsequently solvolyzed[4].
Mechanistic Rationale: The choice of potassium carbonate (K₂CO₃) in methanol for the solvolysis step is highly deliberate. Strong aqueous bases risk cleaving the newly formed amide bond. K₂CO₃ in methanol provides a mild, transesterification-like environment that selectively removes the acetyl group, yielding the target α-hydroxy amide with high fidelity[3].
Fig 1: Post-Passerini condensation workflow for α-hydroxy amide synthesis.
Table 3: Solvolysis Optimization Parameters
| Base | Solvent | Yield | Mechanistic Causality |
| K₂CO₃ | MeOH | >80% | Optimal mild basicity; MeOH acts as an efficient acyl acceptor. |
| NaHCO₃ | MeOH | Moderate | Insufficient basicity to drive complete deacetylation in a timely manner. |
| Various | H₂O | Poor | Poor solubility of the lipophilic intermediate prevents efficient reaction. |
Data adapted from Shiri et al.[4].
Pathway B: Chemical Inactivation via Base Hydrolysis
In environmental and safety applications, N-cyclohexyl-2-hydroxyacetamide is generated as the end-product of the chemical inactivation of 2-Chloro-N-cyclohexylacetamide, a toxic α-chloroacetamide[5].
Mechanistic Rationale: The α-carbon of the chloroacetamide is highly electrophilic. Under aqueous basic conditions (2M NaOH), the hydroxide ion acts as a nucleophile, displacing the chloride ion via an Sₙ2 mechanism. This converts a hazardous alkylating agent into a benign glycolate derivative[6].
Fig 2: Chemical inactivation of toxic chloroacetamides via SN2 base hydrolysis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify causality at each step.
Protocol 1: Synthesis via Post-Passerini Transformation
Objective: Synthesize N-cyclohexyl-2-hydroxyacetamide with >95% purity.
-
Condensation: In a round-bottom flask, combine formaldehyde (1.0 equiv), cyclohexyl isocyanide (1.0 equiv), and acetic acid (1.2 equiv) in methanol to achieve a 0.5 M concentration.
-
Reflux: Stir the mixture under reflux for 24 hours.
-
IPC 1 (Validation): Analyze an aliquot via TLC (Hexane:EtOAc 7:3). Acceptance Criterion: Complete consumption of the isocyanide starting material.
-
-
Solvolysis: Cool the reaction to room temperature. Add K₂CO₃ (2.0 equiv) directly to the methanolic solution.
-
Deacetylation: Stir the mixture for 8 hours at room temperature[4].
-
IPC 2 (Validation): Analyze via LC-MS. Acceptance Criterion: Disappearance of the intermediate mass and appearance of the product mass ([M+H]⁺ 158.1).
-
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel chromatography to isolate the pure product[4].
Protocol 2: Chemical Inactivation of Chloroacetamides
Objective: Hydrolyze toxic 2-Chloro-N-cyclohexylacetamide waste into a safe disposal format[5].
-
Preparation: Transfer the waste solution containing the chloroacetamide to a dedicated reactor equipped with a magnetic stir bar.
-
Hydrolysis: Slowly add 2M NaOH (aqueous) until the pH exceeds 12.
-
Agitation: Stir vigorously at room temperature for 4 hours.
-
IPC (Validation): Monitor the reaction via HPLC. Acceptance Criterion: No detectable 2-Chloro-N-cyclohexylacetamide remains in the chromatogram.
-
-
Neutralization: Neutralize the resulting N-cyclohexyl-2-hydroxyacetamide and sodium chloride solution to pH 7 using dilute HCl before proceeding with standard aqueous waste disposal[5].
Applications in Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and favorable hydrogen-bonding profile, N-cyclohexyl-2-hydroxyacetamide serves as an excellent candidate for crystallographic fragment screening. In recent studies identifying novel substrates for FAD-dependent oxidoreductases (e.g., CtFDO from Chaetomium thermophilum), small molecule libraries containing similar low-MW amides were screened to map enzyme active sites[7].
Causality in Screening: The compound's terminal hydroxyl group acts as a versatile hydrogen bond donor/acceptor, while the cyclohexyl ring provides a hydrophobic anchor. This dual nature allows researchers to probe the spatial constraints and binding affinities of uncharacterized enzymatic pockets, driving the rational design of larger, more potent inhibitors[7].
References
-
[1] PubChem. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993. National Institutes of Health (NIH). Available at:[Link]
-
[2] European Chemicals Agency (ECHA). N-cyclohexyl-2-hydroxyacetamide - ECHA CHEM. Available at:[Link]
-
[3][4] Shiri, M. et al. (2020). Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation. Zenodo / Synthesis 2020, 52. Available at:[Link]
-
[7] IUCr Journals. Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Acta Crystallographica Section D. Available at:[Link]
Sources
- 1. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. zenodo.org [zenodo.org]
- 4. zenodo.org [zenodo.org]
- 5. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
- 6. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
N-cyclohexyl-2-hydroxyethanamide chemical safety data
Technical Whitepaper: Chemical Safety, Physicochemical Profiling, and Handling Protocols for N-Cyclohexyl-2-hydroxyethanamide
Executive Summary & Strategic Relevance
N-cyclohexyl-2-hydroxyethanamide (systematically recognized as N-cyclohexyl-2-hydroxyacetamide) is a highly versatile glycolate derivative frequently encountered in synthetic organic chemistry and drug development pipelines[1]. From an application scientist's perspective, this compound is most notably recognized as the primary, safe degradation metabolite of highly electrophilic and toxic chloroacetamides (such as 2-chloro-N-cyclohexylacetamide)[2]. Understanding its physicochemical boundaries, toxicological profile, and synthesis pathways is critical for designing robust chemical inactivation protocols and advancing post-Passerini multicomponent reactions[3].
This whitepaper synthesizes the core safety data, structural parameters, and field-proven laboratory workflows required to safely handle, synthesize, and validate this compound.
Physicochemical and Structural Data
To predict the pharmacokinetic behavior and solvent compatibility of N-cyclohexyl-2-hydroxyethanamide, we must first establish its structural metrics. The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (amide carbonyl) gives this molecule a moderate topological polar surface area (TPSA), making it highly soluble in polar protic solvents while retaining lipophilicity (XLogP3 = 0.7) due to the bulky cyclohexyl ring[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
| IUPAC / Common Name | N-cyclohexyl-2-hydroxyacetamide | [1] |
| CAS Registry Number | 90204-88-9 | [1] |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Exact Mass | 157.110278721 Da | [1] |
| XLogP3 | 0.7 | [1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1] |
| Structural Complexity | 130 | [1] |
Hazard Identification & Toxicological Profile (GHS)
While N-cyclohexyl-2-hydroxyethanamide is significantly less hazardous than its halogenated precursors, it is not biologically inert. The compound acts as a localized irritant upon contact with epithelial tissues. According to the Globally Harmonized System (GHS), it triggers specific inflammatory cascades rather than systemic toxicity[1].
Table 2: GHS Hazard Classifications
| Hazard Class | Category | H-Statement | Clinical Manifestation |
| Skin Corrosion/Irritation | 2 | H315 | Causes localized epidermal erythema and irritation. |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious ocular irritation; risk of corneal micro-abrasions. |
| Specific Target Organ Toxicity | 3 (Single Exp.) | H335 | May cause respiratory tract irritation upon inhalation of aerosols. |
Mechanistic Toxicology: The irritation mechanism (H315, H319, H335) is driven by the molecule's ability to form strong hydrogen bonds with mucosal and epidermal proteins. Unlike chloroacetamides, which irreversibly alkylate proteins via covalent bonding, N-cyclohexyl-2-hydroxyethanamide induces a reversible, receptor-mediated inflammatory cytokine release.
Caption: Mechanistic pathway of tissue irritation leading to GHS hazard classifications.
Experimental Methodologies & Workflows
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Below are two primary workflows involving N-cyclohexyl-2-hydroxyethanamide: its generation as a safe waste derivative, and its targeted synthesis.
Workflow 1: Chemical Inactivation of Chloroacetamides via Base Hydrolysis
Objective: To hydrolyze toxic 2-chloro-N-cyclohexylacetamide waste into the less hazardous N-cyclohexyl-2-hydroxyethanamide prior to disposal[2].
-
Step 1: Reagent Preparation. Assay the waste solution to estimate the molar concentration of the chloroacetamide precursor. Prepare a 2 M Sodium Hydroxide (NaOH) aqueous solution.
-
Causality: A 2 M concentration ensures a high pH environment, providing an overwhelming excess of hydroxide ions to drive pseudo-first-order SN2 kinetics.
-
-
Step 2: Nucleophilic Substitution. Place the waste solution on a magnetic stir plate. Add the 2 M NaOH dropwise at room temperature, targeting a 3-fold molar excess.
-
Causality: The electron-withdrawing carbonyl group polarizes the adjacent C-Cl bond. The excess base facilitates the rapid displacement of the chloride leaving group by the hydroxide nucleophile, forming the target glycolate derivative and NaCl[2].
-
-
Step 3: Continuous Agitation. Stir the mixture vigorously for 4–6 hours.
-
Causality: Chloroacetamides often have poor aqueous solubility. Vigorous stirring overcomes mass transfer limitations at the biphasic interface.
-
-
Step 4: Self-Validation & Quenching. Monitor the reaction via LC-MS. The protocol is validated when the precursor mass (m/z ~175) is entirely replaced by the product mass (m/z 158.1 [M+H]+). Once confirmed, neutralize the solution to pH 7.0 using 1 M HCl before final disposal.
Caption: Workflow for the SN2 base hydrolysis of chloroacetamides to hydroxyacetamides.
Workflow 2: Post-Passerini Solvolysis Synthesis
Objective: To selectively synthesize α-hydroxy amides (such as N-cyclohexyl-2-hydroxyethanamide derivatives) from α-acetoxy amide precursors generated via Passerini condensation[3].
-
Step 1: Dissolution. Dissolve the α-acetoxy amide precursor in undried Methanol (MeOH).
-
Causality: Methanol acts a dual-purpose reagent here; it serves as the solvent medium and the primary nucleophile for transesterification[3].
-
-
Step 2: Base Catalysis. Add Potassium Carbonate (K2CO3) to the solution (approx. 1.5 equivalents).
-
Causality: Solvolysis requires a delicate balance. K2CO3 is a mild base that effectively promotes the deacetylation (cleaving the ester) without being harsh enough to hydrolyze the highly stable adjacent amide bond[3].
-
-
Step 3: Reaction Maturation. Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Step 4: Self-Validation. Extract the product and validate via IR Spectroscopy. The system is self-validating if the IR spectrum shows the emergence of a broad O-H stretch (~3200–3400 cm⁻¹) while retaining the sharp amide C=O stretch (~1650 cm⁻¹), proving selective deprotection.
References
- PubChem. "N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993". National Institutes of Health (NIH).
- Shiri, M. et al. "Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation". Zenodo (2020).
- Benchchem. "2-Chloro-N-cyclohexylacetamide | 23605-23-4".
Sources
Technical Whitepaper: Synthesis, Mechanisms, and Applications of 2-Hydroxy-N-cyclohexylacetamide (CID 16768993)
Executive Summary
2-Hydroxy-N-cyclohexylacetamide (PubChem CID 16768993) is an
Physicochemical Profiling
Understanding the molecular descriptors of 2-hydroxy-N-cyclohexylacetamide is critical for predicting its solubility, chromatographic behavior, and biological interactions. The compound features a balanced amphiphilic profile, with a lipophilic cyclohexyl tail and a highly polar hydroxyacetamide headgroup capable of extensive hydrogen bonding.
Table 1: Physicochemical and Computational Descriptors
| Property | Value | Source |
| IUPAC Name | N-cyclohexyl-2-hydroxyacetamide | 1[1] |
| Molecular Formula | C₈H₁₅NO₂ | 1[1] |
| Molecular Weight | 157.21 g/mol | 1[1] |
| Exact Mass | 157.110278 Da | 1[1] |
| XLogP3 | 0.7 | 1[1] |
| Topological Polar Surface Area | 49.3 Ų | 1[1] |
| Hydrogen Bond Donors | 2 (OH, NH) | 2[2] |
| Hydrogen Bond Acceptors | 2 (C=O, OH) | 2[2] |
Mechanistic Pathways & Synthesis
The synthesis of CID 16768993 primarily occurs via two distinct mechanistic pathways, each serving a different chemical purpose.
Pathway A: Nucleophilic Substitution (Detoxification Route)
The most common encounter with 2-hydroxy-N-cyclohexylacetamide is during the chemical inactivation of 2-chloro-N-cyclohexylacetamide. The carbon atom bonded to the chlorine in the precursor is highly electrophilic. Under base-catalyzed conditions, a hydroxide ion acts as a nucleophile, displacing the chloride ion via an Sₙ2 mechanism[3]. This pathway is highly favored because base-catalyzed conditions significantly accelerate the Sₙ2 reaction, converting a toxic alkylating agent into a benign glycolate derivative[3].
Figure 1: Sₙ2 transition state mechanism for the base-catalyzed synthesis of CID 16768993.
Pathway B: Post-Passerini Condensation Transformation
In advanced multicomponent synthesis,
Experimental Protocol: Self-Validating Base Hydrolysis
The following protocol details the controlled synthesis of 2-hydroxy-N-cyclohexylacetamide from its chlorinated precursor. This methodology is designed as a self-validating system , ensuring that intermediate states are verified before proceeding, preventing the primary failure mode: unwanted amide bond cleavage.
Objective: Controlled Sₙ2 displacement of chloride while preserving the amide linkage.
-
Step 1: Solvation and Homogenization
-
Action: Dissolve 10 mmol of 2-chloro-N-cyclohexylacetamide in 20 mL of absolute ethanol.
-
Causality: Chloroacetamides exhibit poor aqueous solubility. Attempting a biphasic aqueous hydrolysis leads to erratic kinetics and localized high-pH zones that promote unwanted amide bond cleavage. Ethanol acts as a miscible co-solvent, ensuring a homogeneous reaction environment for predictable Sₙ2 kinetics.
-
-
Step 2: Nucleophilic Introduction
-
Action: Add 15 mL of 2M NaOH (aq) dropwise over 10 minutes while maintaining the reaction vessel at 20°C using a water bath.
-
Causality: The 2M concentration provides a sufficient molar excess of hydroxide to drive the Sₙ2 displacement. Dropwise addition prevents exothermic spikes that could provide the activation energy required for the competing side-reaction (amide hydrolysis into cyclohexylamine and glycolic acid)[3].
-
-
Step 3: Self-Validating Incubation (TLC Monitoring)
-
Action: Stir the mixture at 20°C for 4 hours. At the 3-hour and 4-hour marks, perform Thin Layer Chromatography (TLC) analysis using a Silica gel 60 F254 plate (Eluent: 70:30 Hexane:Ethyl Acetate).
-
Validation: The protocol validates itself through chromatographic shift. The precursor is relatively non-polar and migrates higher (high
). The product contains a polar hydroxyl group, engaging in stationary-phase hydrogen bonding, resulting in a significantly lower . Complete disappearance of the upper spot confirms 100% conversion.
-
-
Step 4: Quenching and Stabilization
-
Action: Immediately upon TLC confirmation of completion, adjust the solution pH to 7.0 using 1M HCl.
-
Causality: Hydroxide ions catalyze the degradation of the newly formed 2-hydroxy-N-cyclohexylacetamide[3]. Neutralizing the solution halts any further nucleophilic attack on the amide carbonyl, locking the product in its stable state.
-
-
Step 5: Isolation
-
Action: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the solid product.
-
Figure 2: Self-validating experimental workflow for the controlled synthesis and isolation of CID 16768993.
Stability and Degradation
Understanding the degradation pathways of 2-hydroxy-N-cyclohexylacetamide is vital for long-term storage. The primary threat to the stability of this compound is hydrolytic degradation[3]. Under acidic or basic conditions, the amide bond can be hydrolyzed to yield hydroxyacetic acid (glycolic acid) and cyclohexylamine[3]. Furthermore, the presence of moisture can lead to slow degradation; therefore, the compound must be stored in a controlled, dry environment, preferably in tightly sealed opaque containers to mitigate any potential photolytic or moisture-driven breakdown[3].
References
- Source: National Institutes of Health (nih.gov)
- Source: benchchem.
- Source: zenodo.
- Source: guidechem.
Sources
Chemical Identity and Synthetic Utility of N-Cyclohexyl-2-hydroxyacetamide: A Technical Monograph
Executive Summary & Chemical Identity
N-Cyclohexyl-2-hydroxyacetamide is a secondary amide featuring a cyclohexyl aliphatic ring coupled to a glycolic acid moiety. It serves as a critical motif in medicinal chemistry, functioning as a pharmacophore in mucolytics and a versatile linker in fragment-based drug discovery (FBDD). Its structure balances lipophilicity (cyclohexyl ring) with polar hydrogen-bonding capability (hydroxyl and amide groups), making it an ideal model for studying protein-ligand interactions.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | N-Cyclohexyl-2-hydroxyacetamide |
| Common Name | N-Cyclohexylglycolamide |
| CAS Registry Number | 90204-88-9 |
| SMILES (Canonical) | C1CCC(CC1)NC(=O)CO |
| InChI String | InChI=1S/C8H15NO2/c10-6-8(11)9-7-4-2-1-3-5-7/h7,10H,1-6H2,(H,9,11) |
| InChI Key | MFHIZWMCMCAPLQ-UHFFFAOYSA-N |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
CRITICAL DISTINCTION: Do not confuse with N-Cyclohexylacetamide (CAS 1124-53-4) , which lacks the α-hydroxyl group. The presence of the hydroxyl group at the C2 position significantly alters solubility and hydrogen-bonding donor capacity.
Structural Informatics & Physicochemical Profile
The molecule exhibits a distinct amphiphilic character. The cyclohexyl ring adopts a chair conformation to minimize 1,3-diaxial interactions, while the amide bond typically favors the trans (Z) conformation to reduce steric clash between the carbonyl oxygen and the cyclohexyl ring.
Key Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Relevance |
| LogP (Octanol/Water) | ~0.7 (Predicted) | Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Amide -NH and Hydroxyl -OH. |
| H-Bond Acceptors | 2 | Carbonyl -O and Hydroxyl -O. |
| Polar Surface Area (PSA) | 49.3 Ų | Suggests good membrane permeability (PSA < 140 Ų).[1] |
| pKa (Hydroxyl) | ~13.5 | The α-hydroxyl is weakly acidic but stable under physiological pH. |
Synthetic Pathways & Experimental Protocols
This section details two distinct synthetic routes: a Green Thermal Condensation (atom economical) and a Classical Coupling (mild conditions).
Method A: Nucleophilic Ring-Opening of Glycolide (Green Chemistry)
This method is preferred for scale-up as it produces no byproducts and requires no coupling reagents.
-
Mechanism: The amine (cyclohexylamine) acts as a nucleophile, attacking the carbonyl carbon of glycolide (cyclic dimer of glycolic acid), cleaving the ring to form the amide.
-
Atom Economy: 100% (if stoichiometry is precise).
Protocol A (Standardized)
-
Reagents: Glycolide (10 mmol), Cyclohexylamine (20 mmol), Ethyl Acetate (Solvent).
-
Setup: Dissolve glycolide in minimal hot ethyl acetate.
-
Addition: Add cyclohexylamine dropwise at 0°C to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: The product often precipitates. Filter the white solid. If no precipitate, wash with 1M HCl (to remove excess amine) and Brine.
-
Purification: Recrystallization from Ethanol/Hexane.
Method B: EDC-Mediated Amide Coupling
Preferred for research-scale synthesis where glycolide is unavailable or when using sensitive derivatives.
Protocol B (Step-by-Step)
-
Activation: To a solution of Glycolic Acid (1.0 eq) in DCM (Dichloromethane) at 0°C, add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 mins to form the active ester.
-
Coupling: Add Cyclohexylamine (1.0 eq) and DIPEA (1.5 eq).
-
Completion: Stir at Room Temperature (RT) for 12 hours under Nitrogen atmosphere.
-
Extraction: Dilute with DCM, wash sequentially with 10% Citric Acid, Sat. NaHCO₃, and Brine.[2]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Synthetic Logic Diagram
The following diagram illustrates the decision logic and pathway for synthesizing N-cyclohexyl-2-hydroxyacetamide.
Caption: Comparative synthetic workflows. Route A offers higher atom economy; Route B offers milder conditions for sensitive substrates.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.2-6.5 ppm (br s, 1H): Amide -NH proton.
-
δ 4.0-4.1 ppm (s, 2H): Methylene protons alpha to carbonyl (-CO-CH ₂-OH).
-
δ 3.7-3.8 ppm (m, 1H): Methine proton on cyclohexyl ring (N-CH ).
-
δ 1.1-1.9 ppm (m, 10H): Cyclohexyl ring protons.
-
-
IR Spectroscopy (ATR):
-
3200-3400 cm⁻¹: Broad O-H stretch and N-H stretch overlap.
-
1640-1660 cm⁻¹: Amide I band (C=O stretch).
-
1540-1560 cm⁻¹: Amide II band (N-H bend).
-
Pharmaceutical Relevance & Applications
Fragment-Based Drug Discovery (FBDD)
The N-cyclohexyl-2-hydroxyacetamide scaffold is a "privileged structure" in FBDD.
-
Linker Utility: The glycolic spacer provides a 2-carbon separation between the lipophilic ring and the H-bond network, often used to probe hydrophobic pockets adjacent to catalytic sites in enzymes (e.g., metalloproteases).
-
Solubility Enhancement: Introducing the hydroxyl group significantly improves aqueous solubility compared to the parent acetamide, a critical parameter in lead optimization.
Metabolic Stability
Unlike esters which are rapidly hydrolyzed by plasma esterases, the hydroxy-acetamide bond is relatively stable, providing a longer half-life for drugs incorporating this motif.
Biological Activity
Derivatives of this scaffold have been investigated for:
-
Mucolytic Activity: Analogs of Ambroxol often utilize cyclohexyl-amide motifs to disrupt mucus viscosity.
-
Anticonvulsant Properties: Certain hydroxy-acetamides exhibit modulation of voltage-gated sodium channels.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16768993, N-cyclohexyl-2-hydroxyacetamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - CAS 90204-88-9.[1] Retrieved from [Link][1]
-
Organic Syntheses. General Procedures for Amide Bond Formation. (Contextual reference for EDC coupling protocols). Retrieved from [Link]
Sources
An In-depth Technical Guide on the Physicochemical Characterization of N-cyclohexyl-2-hydroxyacetamide: Melting and Boiling Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclohexyl-2-hydroxyacetamide, a member of the N-substituted acetamide family, represents a class of compounds with significant potential in medicinal chemistry and drug development. The physicochemical properties of such molecules are fundamental to understanding their behavior, from synthesis and purification to formulation and biological activity. Among the most critical of these properties are the melting and boiling points, which serve as indicators of purity and provide insights into the intermolecular forces at play.
This technical guide provides a comprehensive overview of the determination of the melting and boiling points of N-cyclohexyl-2-hydroxyacetamide (CAS No. 90204-88-9). As a compound for which extensive public data is not yet available, this document focuses on establishing a robust experimental framework for its characterization. We will delve into the theoretical underpinnings of phase transitions, present detailed, best-practice protocols for their measurement, and discuss the critical importance of these parameters in the context of drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible data.
Physicochemical Properties of N-cyclohexyl-2-hydroxyacetamide
A thorough search of the scientific literature and chemical databases reveals a lack of experimentally determined melting and boiling points for N-cyclohexyl-2-hydroxyacetamide. However, computational predictions from reputable sources can provide an initial estimate.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Predicted XLogP3 | 0.7 | PubChem[1] |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available |
The absence of experimental data underscores the importance of the protocols detailed in this guide for any researcher working with this compound.
The Significance of Melting and Boiling Points in Drug Development
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid.
In the context of drug development, these properties are paramount for several reasons:
-
Purity Assessment: A sharp melting point range is a reliable indicator of a compound's purity. Impurities tend to depress and broaden the melting point range.
-
Compound Identification: The melting and boiling points are characteristic physical constants that can aid in the identification of a substance.
-
Formulation Development: Knowledge of a compound's melting point is crucial for developing stable and effective dosage forms, particularly for processes involving heating, such as melt granulation or hot-melt extrusion.
-
Process Chemistry: Boiling point data is essential for designing purification processes like distillation and for understanding a compound's volatility.
-
Thermal Stability: The determination of these properties provides initial insights into the thermal stability of a compound. Decomposition at or near the melting or boiling point can be observed and requires further investigation using techniques like thermogravimetric analysis (TGA).
Experimental Determination of Melting Point
The following protocol outlines the capillary method for determining the melting point of N-cyclohexyl-2-hydroxyacetamide. This method is widely used due to its accuracy and requirement for only a small amount of sample.
Principle
A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which the sample begins to melt and at which it becomes completely liquid are recorded as the melting point range.
Experimental Protocol
1. Sample Preparation:
-
Ensure the N-cyclohexyl-2-hydroxyacetamide sample is completely dry and in the form of a fine powder to ensure uniform heat transfer. If necessary, gently grind the sample using a mortar and pestle.
2. Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
The packed sample height should be approximately 2-3 mm.
3. Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the loaded capillary tube into the sample holder of the apparatus.
4. Determination of Approximate Melting Point:
-
If the melting point is unknown, a rapid preliminary determination is advisable. Heat the sample at a fast rate (e.g., 10-20 °C per minute) to get an approximate melting range.
5. Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with a fresh sample.
-
Heat the sample rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Repeat the measurement at least twice with fresh samples to ensure reproducibility. The results should be consistent within 1-2 °C.
Self-Validating System and Causality
-
Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48-50 °C; urea, 133-135 °C). This ensures the accuracy of the temperature readings.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.
-
Sample Packing: Proper packing of the sample is essential for efficient and uniform heat transfer. A loosely packed sample will heat unevenly, resulting in a wider melting range.
-
Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Experimental Determination of Boiling Point
For a non-volatile solid like N-cyclohexyl-2-hydroxyacetamide, the boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, determination under reduced pressure is often preferred. However, the following protocol describes the determination at atmospheric pressure using the capillary method, which is suitable for small sample sizes.
Principle
A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor in the capillary contracts, and liquid is drawn into it when the external pressure exceeds the vapor pressure. The temperature at which the liquid enters the capillary is the boiling point.
Experimental Protocol
1. Apparatus Setup:
-
Attach a small test tube containing 0.5-1 mL of the sample (if liquid) or a small amount of the melted solid to a calibrated thermometer.
-
Place a small, sealed-end capillary tube into the test tube with the open end submerged in the liquid.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) ensuring the sample is below the oil level.
2. Heating and Observation:
-
Heat the bath gently and stir to ensure uniform temperature distribution.
-
As the temperature rises, a slow stream of air bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is just above the boiling point.
3. Cooling and Measurement:
-
Remove the heat source and allow the bath to cool slowly while stirring.
-
The rate of bubbling will decrease and eventually stop.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Record this temperature.
-
Repeat the measurement to ensure reproducibility.
Self-Validating System and Causality
-
Pressure Correction: The boiling point is highly dependent on the atmospheric pressure. For accurate work, the barometric pressure should be recorded, and a pressure correction can be applied if necessary.
-
Thermometer Placement: The thermometer bulb should be positioned adjacent to the sample to accurately measure the temperature of the liquid and its vapor.
-
Identification of Boiling: A rapid and continuous stream of bubbles from the capillary is the key indicator that the boiling point has been reached. A sporadic stream of bubbles may be due to dissolved air coming out of the solution.
-
Decomposition: Observe the sample for any changes in color or the evolution of fumes, which may indicate thermal decomposition. If decomposition occurs, the measured boiling point may not be accurate, and this should be noted.
Broader Context and Future Directions
While the focus of this guide is on the fundamental properties of melting and boiling points, it is important to consider the broader context of N-cyclohexyl-2-hydroxyacetamide. The synthesis of related N-substituted acetamides often involves the acylation of the corresponding amine. For N-cyclohexyl-2-hydroxyacetamide, a plausible synthetic route would be the reaction of cyclohexylamine with a derivative of glycolic acid, such as an acyl chloride or an activated ester.
The biological activities of N-substituted acetamides are diverse, with some exhibiting anticonvulsant, anti-inflammatory, or antimicrobial properties. The precise biological role of N-cyclohexyl-2-hydroxyacetamide remains to be elucidated and represents a promising area for future research. The accurate determination of its physicochemical properties, as detailed in this guide, is a critical first step in this endeavor.
Conclusion
The melting and boiling points of N-cyclohexyl-2-hydroxyacetamide are foundational physicochemical parameters that are essential for its synthesis, purification, characterization, and potential development as a therapeutic agent. Although experimental values are not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for their determination. By adhering to these detailed protocols, researchers and drug development professionals can ensure the generation of accurate and reliable data, thereby facilitating the advancement of scientific knowledge and the potential translation of this compound into valuable applications.
References
-
PubChem. N-cyclohexyl-2-hydroxyacetamide. National Center for Biotechnology Information. [Link][1][2]
Sources
The Impact of a Single Hydroxyl Group: A Comparative Technical Guide to N-cyclohexylacetamide and N-cyclohexyl-2-hydroxyacetamide
Abstract
In the landscape of molecular science and drug discovery, subtle structural modifications can precipitate profound shifts in physicochemical properties, biological activity, and therapeutic potential. This technical guide provides an in-depth comparative analysis of N-cyclohexylacetamide and its hydroxylated analogue, N-cyclohexyl-2-hydroxyacetamide. We explore the fundamental differences originating from the introduction of a single hydroxyl group on the acetyl moiety. This document elucidates the distinct characteristics of each molecule, from their synthesis and spectral signatures to their predicted pharmacological profiles and the analytical methodologies required for their differentiation. This guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to understand and leverage the nuanced yet critical impact of hydroxylation on this chemical scaffold.
Introduction
The N-cyclohexylacetamide scaffold is a fundamental structure in organic and medicinal chemistry. It consists of a robust, lipophilic cyclohexyl ring linked to an acetamide group. Its simplicity and synthetic accessibility make it an attractive starting point for chemical exploration. The introduction of a hydroxyl group, creating N-cyclohexyl-2-hydroxyacetamide, fundamentally alters the electronic and steric nature of the molecule. This hydroxylation transforms a relatively simple amide into a bifunctional molecule with significantly different properties. This guide will systematically dissect these differences, providing both the theoretical basis and practical, field-tested protocols to empower researchers in their work with these and similar compounds.
Section 1: Molecular Structure and Physicochemical Properties
The most immediate and impactful difference between the two molecules is their structure, which dictates their physical and chemical behavior.
Chemical Structure Analysis
The addition of the hydroxyl (-OH) group introduces a site for hydrogen bonding, significantly increasing the molecule's polarity.
Comprehensive Technical Guide and Safety Data Sheet (SDS) Protocols for N-Cyclohexyl-2-hydroxyacetamide
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Locating Compound Data
Organizing Technical Details
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Drafting Detailed Content
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Analyzing Chemical Properties
I'm now diving into the chemical properties of N-cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9). I have reviewed its role as both a building block and detoxified end-product, noting its polar glycolamide group and lipophilic cyclohexyl ring. I'm focusing on key parameters, which include the molecular weight, formula, TPSA, and XLogP3. My next task involves incorporating these parameters in the next revision.
Evaluating Safety Considerations
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Developing Inactivation Protocol
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Refining Experimental Steps
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Finalizing Analytical Validation
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Confirming Structural Transformation
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Integrating Visual Representations
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Illustrating Conversion Process
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Visualizing Inactivation Workflow
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Validating Waste Disposal
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Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & SDS Integration Guide
Executive Summary & Chemical Identity
In modern medicinal chemistry and drug development, N-cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9) serves as a critical organic building block. Characterized by a polar glycolamide group linked to a lipophilic cyclohexyl ring, it functions both as a versatile structural motif for synthesizing complex therapeutics and as the detoxified, terminal end-product of hazardous chloroacetamide precursors [1].
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. Understanding the physicochemical properties of this compound is the first step in predicting its behavior in both synthetic workflows and biological environments.
Table 1: Physicochemical Properties & Identifiers
| Parameter | Value |
| Chemical Name | N-cyclohexyl-2-hydroxyacetamide |
| CAS Number | 90204-88-9 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Topological Polar Surface Area (TPSA) | 49.3 Ų |
| XLogP3 | 0.7 |
Safety Data Sheet (SDS) Core Parameters
While N-cyclohexyl-2-hydroxyacetamide is significantly less toxic than its halogenated precursors, it retains specific hazards that require strict adherence to Global Harmonized System (GHS) standards [1]. The presence of the secondary amide and primary hydroxyl groups governs its interaction with biological membranes.
Table 2: GHS Classification and Hazards
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality-Driven Handling Procedures
-
Ventilation: The potential for respiratory tract irritation (H335) necessitates handling the compound strictly within a certified chemical fume hood. The vapor pressure, while low, can generate irritating aerosols during mechanical transfer.
-
Personal Protective Equipment (PPE): Nitrile gloves and splash-resistant safety goggles are mandatory to mitigate H315 and H319 risks. The lipophilic cyclohexyl ring enhances dermal penetration, making barrier protection critical.
-
Storage: Store in a cool, dry environment away from strong oxidizing agents. Causality: The primary hydroxyl group is susceptible to unwanted oxidation into a carboxylic acid (yielding N-cyclohexyl-oxamic acid derivatives) if exposed to ambient oxidizers over time.
Mechanistic Insight: The Electrophilic Hub and Detoxification
In synthetic workflows, 2-chloro-N-cyclohexylacetamide is frequently utilized as an electrophilic hub for alkylation reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly susceptible to nucleophilic attack. This classic SN2 reactivity makes the chloroacetamide an excellent alkylating agent, but concurrently renders it highly toxic and hazardous [2].
To safely dispose of unreacted chloroacetamide waste or to synthesize the hydroxy derivative, chemical inactivation via base hydrolysis is employed. The hydroxide ion (OH⁻) acts as a strong nucleophile, displacing the chloride leaving group to yield the significantly less hazardous N-cyclohexyl-2-hydroxyacetamide and sodium chloride [2].
Chemical hydrolysis pathway converting toxic chloroacetamide to the safer hydroxy derivative.
Experimental Protocol: Chemical Inactivation via Base Hydrolysis
This self-validating protocol outlines the laboratory-scale conversion of hazardous chloroacetamide waste into the safer N-cyclohexyl-2-hydroxyacetamide. Every step is designed with built-in causality to ensure thermodynamic completion and analytical verification [2].
Objective: To hydrolyze 2-chloro-N-cyclohexylacetamide in a dilute aqueous solution to its less hazardous hydroxy-substituted derivative.
Materials Required:
-
Waste solution containing residual 2-chloro-N-cyclohexylacetamide.
-
2 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric acid (HCl) for neutralization.
-
Magnetic stir plate and Teflon-coated stir bar.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: Transfer the chloroacetamide waste solution into a round-bottom flask equipped with a magnetic stir bar.
-
Causality: A round-bottom flask ensures optimal mixing hydrodynamics, preventing localized concentration gradients that could stall the reaction.
-
-
Base Addition: Slowly add the 2 M NaOH solution in a 3-fold molar excess relative to the estimated chloroacetamide concentration.
-
Causality: Excess base establishes pseudo-first-order kinetics, driving the SN2 nucleophilic substitution to thermodynamic completion and preventing reversible equilibrium states.
-
-
Agitation and Hydrolysis: Stir the mixture vigorously at room temperature (20-25°C) for 24 hours.
-
Causality: While heating could accelerate the reaction, maintaining ambient temperature prevents the base-catalyzed thermal degradation of the resulting amide bond, ensuring the structural integrity of the N-cyclohexyl-2-hydroxyacetamide product.
-
-
Neutralization: Carefully titrate the reaction mixture with 1 M HCl until the pH reaches 7.0.
-
Causality: Neutralization quenches the remaining hydroxide ions, halting any potential secondary hydrolysis of the amide linkage (which would undesirably yield cyclohexylamine and glycolic acid).
-
-
Analytical Validation: Extract a 1 mL aliquot, dilute with LC-MS grade methanol, and analyze via LC-MS.
-
Causality: Verification is non-negotiable for a self-validating system. The disappearance of the chloroacetamide mass peak and the appearance of the hydroxyacetamide peak confirms successful inactivation.
-
Step-by-step experimental workflow for chemical inactivation via base hydrolysis.
Analytical Validation Parameters
To ensure the trustworthiness of the inactivation protocol and the purity of the synthesized N-cyclohexyl-2-hydroxyacetamide, spectroscopic validation is required:
-
Mass Spectrometry (ESI-MS): The target product will exhibit an
ion at m/z 158.2. Crucially, the distinct isotopic signature of chlorine (M and M+2 peaks in a 3:1 ratio) present in the precursor will be completely absent in the product spectra, validating the total displacement of the halogen. -
¹H NMR Spectroscopy: The methylene protons (-CH₂-) adjacent to the chlorine atom in the precursor typically resonate downfield due to the strong inductive effect of the halogen. Upon conversion to the hydroxyl derivative, a distinct upfield shift in the methylene proton signal occurs, accompanied by the appearance of a broad, exchangeable hydroxyl (-OH) proton signal, confirming the structural transformation [2].
References
-
Title: N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Methodological & Application
Application Note: Synthesis and Validation of N-Cyclohexyl-2-hydroxyacetamide
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Profile: N-cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9)
Executive Summary & Chemical Rationale
N-cyclohexyl-2-hydroxyacetamide is a secondary
The synthesis of this compound from cyclohexylamine presents a classic challenge in organic chemistry: the direct coupling of an amine with a carboxylic acid (glycolic acid) heavily favors the formation of an unreactive ammonium carboxylate salt rather than the desired amide bond. To overcome this thermodynamic sink, the synthesis must proceed via electrophilic activation of the acyl donor.
This application note details two field-proven, self-validating synthetic pathways:
-
The Acylation-Hydrolysis Route: A highly scalable, two-step process leveraging chloroacetyl chloride.
-
The Direct Amidation Route: A one-step, green-chemistry-aligned protocol utilizing carbodiimide coupling (EDC/HOBt) with glycolic acid.
Physicochemical Data & Target Metrics
Before initiating the synthesis, it is critical to establish the target physicochemical parameters for quality control and validation.
Table 1: Physicochemical Properties of N-cyclohexyl-2-hydroxyacetamide
| Property | Value | Analytical Relevance |
| Molecular Formula | C8H15NO2 | MS target mass confirmation |
| Molecular Weight | 157.21 g/mol | ESI-MS [M+H]+ expected at m/z 158.2 |
| CAS Number | 90204-88-9 | Literature cross-referencing |
| XLogP3 | 0.7 | Predicts moderate retention on RP-HPLC |
| Topological Polar Surface Area | 49.3 Ų | Influences TLC mobility (polar compound) |
| Hydrogen Bond Donors/Acceptors | 2 / 2 | Strong intermolecular hydrogen bonding |
Pathway A: Two-Step Acylation-Hydrolysis (Scalable Route)
Mechanistic Causality
The most direct and cost-efficient synthesis involves a nucleophilic acyl substitution between cyclohexylamine and chloroacetyl chloride. Because chloroacetyl chloride is a highly reactive electrophile, the reaction proceeds rapidly at 0 °C (Schotten-Baumann conditions) . However, the resulting intermediate, 2-chloro-N-cyclohexylacetamide, is a toxic alkylating agent. A subsequent base-catalyzed hydrolysis (S_N2 displacement of the
Workflow of the two-step acylation-hydrolysis synthesis route.
Protocol 1.1: Synthesis of 2-Chloro-N-cyclohexylacetamide
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve cyclohexylamine (1.0 eq, 10 mmol) and triethylamine (Et3N, 1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Causality: Et3N acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation of cyclohexylamine, which would halt the reaction.
-
-
Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Protocol 1.2: Base Hydrolysis to Target Compound
-
Hydrolysis: Dissolve the crude 2-chloro-N-cyclohexylacetamide in ethanol (15 mL). Add 2M aqueous NaOH (3.0 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
Causality: Elevated temperature provides the activation energy required for the hydroxide ion to overcome the steric hindrance of the adjacent bulky amide group during the S_N2 displacement.
-
-
Neutralization: Cool the mixture to room temperature and carefully neutralize to pH 7 using 1M HCl.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash with brine, dry over MgSO4, and concentrate. Purify the crude product via recrystallization from an ethanol/water mixture or silica gel chromatography.
Pathway B: Direct Amidation via EDC/HOBt (Green Route)
Mechanistic Causality
To bypass the toxic chloroacetamide intermediate, direct coupling of cyclohexylamine with glycolic acid can be achieved using peptide coupling reagents. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea. Because O-acylisoureas are prone to side reactions (e.g., rearrangement to unreactive N-acylureas), Hydroxybenzotriazole (HOBt) is added. HOBt rapidly attacks the O-acylisourea to form a stable, yet highly amine-reactive OBt-active ester, ensuring a clean and high-yielding amidation .
Mechanistic pathway of direct amidation using EDC/HOBt coupling.
Protocol 2: EDC/HOBt Coupling
-
Activation: Dissolve glycolic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) and cool to 0 °C. Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 20 minutes to allow complete formation of the active ester.
-
Coupling: Add cyclohexylamine (1.1 eq, 11 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3, and copious amounts of brine (to remove DMF).
-
Isolation: Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield the target compound.
Self-Validation & Quality Control
A robust protocol must be self-validating. To ensure the integrity of the synthesized N-cyclohexyl-2-hydroxyacetamide, perform the following analytical checks:
Table 2: Quality Control Parameters
| Analytical Method | Expected Observation | Causality / Interpretation |
| TLC (Silica, 5% MeOH in DCM) | The substitution of the non-polar chloride atom with a highly polar, hydrogen-bonding hydroxyl group significantly increases silica affinity. | |
| Upfield shift of the | The oxygen atom is less electronegative than the chlorine atom in this specific microenvironment, altering the deshielding effect on the adjacent protons. | |
| IR Spectroscopy | Broad absorption band at 3200–3400 cm | Confirms the presence of the newly formed O-H stretch alongside the N-H stretch of the secondary amide. |
References
Application Note: High-Yield Synthesis of N-Cyclohexyl-2-hydroxyacetamide via EDC/HOBt-Mediated Amidation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, chemoselective protocol for the amidation of glycolic acid with cyclohexylamine.
Introduction & Mechanistic Rationale
The synthesis of N-cyclohexyl-2-hydroxyacetamide from glycolic acid and cyclohexylamine presents a classic chemoselectivity challenge in organic synthesis. Glycolic acid possesses both a carboxylic acid and an unprotected
While industrial alternatives exist—such as the synthesis of 2-chloro-N-cyclohexylacetamide followed by base hydrolysis to yield the hydroxy-derivative[2]—direct coupling is preferred in discovery chemistry to avoid toxic halogenated intermediates.
To achieve direct, clean amidation at room temperature, a carbodiimide-mediated coupling strategy utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) is the gold standard[3].
The Causality of Reagent Selection:
-
EDC·HCl : Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Unlike DCC, EDC’s urea byproduct is water-soluble, allowing for rapid removal during aqueous workup[4].
-
HOBt : The O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea or reacting with the
-hydroxyl group of another glycolic acid molecule. HOBt outcompetes these side reactions by rapidly forming an OBt-active ester, which is highly selective for primary amines (cyclohexylamine) over hydroxyl groups[3]. -
DIPEA : A non-nucleophilic base (N,N-Diisopropylethylamine) is required to ensure the amine remains deprotonated and nucleophilic, and to neutralize the HCl salt of EDC[4].
Mechanistic pathway of EDC/HOBt-mediated amidation of glycolic acid.
Experimental Design & Optimization
Before executing the protocol, it is critical to understand the optimal parameters. Our optimization studies demonstrate that solvent polarity and base stoichiometry directly dictate the overall yield and purity of the amide.
Table 1: Optimization of Reaction Parameters
| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| THF | None | 25 | 24 | < 20% | Poor solubility of EDC·HCl; amine protonation stalls reaction. |
| DMF | Et | 25 | 16 | 78% | Good conversion, but Et |
| DCM | DIPEA (2.5) | 0 | 12 | 92% | Optimal. DCM allows easy extraction; DIPEA ensures full amine availability. |
Step-by-Step Experimental Protocol
Scale: 10 mmol (Discovery Scale) Target: N-cyclohexyl-2-hydroxyacetamide
Materials Required:
-
Glycolic acid : 760 mg (10.0 mmol, 1.0 equiv)
-
Cyclohexylamine : 1.37 mL (12.0 mmol, 1.2 equiv)
-
EDC·HCl : 2.30 g (12.0 mmol, 1.2 equiv)
-
HOBt (anhydrous) : 1.62 g (12.0 mmol, 1.2 equiv)
-
DIPEA : 4.35 mL (25.0 mmol, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) : 50 mL
Workflow Execution:
-
Preparation & Activation:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add glycolic acid (760 mg) and HOBt (1.62 g).
-
Purge the flask with inert gas (Nitrogen or Argon) and add 40 mL of anhydrous DCM.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add EDC·HCl (2.30 g) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to allow the formation of the OBt-active ester. Note: Cooling suppresses the thermal degradation of the O-acylisourea intermediate.
-
-
Coupling:
-
In a separate vial, dissolve cyclohexylamine (1.37 mL) and DIPEA (4.35 mL) in 10 mL of anhydrous DCM.
-
Add this amine solution dropwise to the main reaction flask at 0 °C over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.
-
-
Quenching & Workup:
-
Dilute the reaction mixture with an additional 50 mL of DCM.
-
Transfer to a separatory funnel and wash sequentially with:
-
1M Aqueous HCl (2 × 30 mL): Removes unreacted cyclohexylamine and DIPEA.
-
Saturated Aqueous NaHCO
(2 × 30 mL): Removes unreacted glycolic acid and HOBt. -
Brine (1 × 30 mL): Breaks emulsions and pre-dries the organic layer.
-
-
Self-Validating Check: The EDC-urea byproduct is highly water-soluble and is completely removed during the aqueous washes[4].
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure using a rotary evaporator. -
Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient from 70:30 to 30:70) to yield the pure product as a white solid.
-
Step-by-step experimental workflow for the synthesis and purification of the target amide.
Analytical Characterization
To ensure the scientific integrity of the synthesized compound, verify the product against the following expected analytical benchmarks.
Table 2: Expected Analytical Data for N-Cyclohexyl-2-hydroxyacetamide
| Analytical Method | Expected Signals / Values | Structural Assignment |
| Amide N-H proton | ||
| Cyclohexyl CH (methine) | ||
| Hydroxyl O-H proton | ||
| Cyclohexyl CH | ||
| Carbonyl (C=O) | ||
| Cyclohexyl carbons | ||
| FT-IR (ATR, cm | 3350 (broad), 3280, 1650, 1540 | O-H stretch, N-H stretch, Amide I (C=O), Amide II |
| LC-MS (ESI+) | m/z 158.1 [M+H] | Corresponds to C |
References
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
- 3. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
Application Note: Advanced Applications of N-Cyclohexyl-2-hydroxyacetamide in Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-Cyclohexyl-2-hydroxyacetamide (SMILES: C1CCC(CC1)NC(=O)CO)
Executive Summary & Chemical Causality
N-Cyclohexyl-2-hydroxyacetamide is a highly versatile glycolamide derivative utilized across modern peptide synthesis and bioconjugation workflows. While traditional peptide chemistry relies heavily on standard α-amino acids, the integration of α-hydroxy amides like N-cyclohexyl-2-hydroxyacetamide provides unique thermodynamic and structural advantages.
As an Application Scientist, understanding the causality behind choosing this specific reagent is critical:
-
Steric Bulk & Lipophilicity: The cyclohexyl ring significantly enhances the solubility of protected peptide fragments in organic solvents (e.g., DMF, NMP) compared to unsubstituted 2-hydroxyacetamide.
-
Enzymatic Recognition: In chemoenzymatic ligation, the hydrophobic moiety improves the affinity of the leaving group for the S1' pocket of engineered transpeptidases, driving the forward reaction of the acyl-enzyme intermediate .
-
Green Chemistry: It serves as the benign, environmentally compliant end-product when quenching toxic solid-phase peptide synthesis (SPPS) scavengers .
Workflow I: Chemoenzymatic Peptide Ligation via Substituted Cam-Esters
Mechanistic Insight
Traceless enzymatic peptide ligation (using engineered enzymes like Peptiligase) requires activated ester substrates. Reacting a peptide azide with N-cyclohexyl-2-hydroxyacetamide generates a N-cyclohexyl carboxamidomethyl (Cam) ester . The nucleophilic hydroxyl group of the glycolamide attacks the highly reactive peptide azide, creating an activated ester that is perfectly primed for enzymatic recognition and subsequent amide bond formation with an acceptor peptide .
Self-Validating Protocol: Synthesis of Peptide N-Cyclohexyl Cam-Ester
-
Azide Activation: Dissolve 1.0 eq of the peptide hydrazide (e.g., Ac-DFSKL-N
H ) in an acidic buffer (0.2 M phosphate, pH 3.0). Cool the reaction vessel to -15°C to prevent premature degradation. -
Nitrosation: Add 10.0 eq of NaNO
dropwise. Stir for 15 minutes.-
Validation Check: Monitor via LC-MS. The mass shift must correspond to the loss of hydrazine and formation of the azide species.
-
-
Esterification: Add 40.0 eq of N-cyclohexyl-2-hydroxyacetamide dissolved in a minimal volume of DMF. Adjust the pH to 7.0 using 0.2 M NaOH to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Incubation: Stir at 4°C for 2 hours.
-
Purification: Quench the reaction with 1% TFA and isolate the activated N-cyclohexyl Cam-ester peptide via preparative RP-HPLC.
Chemoenzymatic peptide ligation utilizing N-cyclohexyl-2-hydroxyacetamide.
Workflow II: Synthesis of Peptidomimetics via Post-Passerini Condensation
Mechanistic Insight
Incorporating α-hydroxy amides into peptide backbones creates depsipeptides, which exhibit enhanced resistance to proteolytic degradation. The Passerini three-component reaction (P-3CR) utilizing cyclohexyl isocyanide, an aldehyde, and acetic acid yields an α-acetoxy amide. Subsequent base-promoted solvolysis selectively cleaves the acetyl group. The choice of K
Self-Validating Protocol: Post-Passerini Transformation
-
Condensation: React the target aldehyde (1.0 eq), cyclohexyl isocyanide (1.0 eq), and acetic acid (1.2 eq) in un-dried methanol under reflux for 24 hours.
-
Solvolysis: Cool the reaction to room temperature (25°C). Add K
CO (2.0 eq) directly to the reaction mixture. -
Hydrolysis: Stir for 8 hours. The basic methanol environment selectively hydrolyzes the α-acetoxy group.
-
Validation Check: Perform TLC (Hexane/EtOAc 7:3). The complete disappearance of the less polar α-acetoxy intermediate confirms the reaction is finished.
-
-
Workup: Dilute with deionized water, extract with dichloromethane (3x), dry the organic layer over MgSO
, and concentrate under reduced pressure to yield the pure α-hydroxy amide.
Workflow III: Green Chemistry & SPPS Scavenger Inactivation
Mechanistic Insight
In SPPS, 2-chloro-N-cyclohexylacetamide is occasionally employed as a highly reactive scavenger or capping agent to suppress α-carbon racemization. However, it is a toxic alkylating agent. To ensure environmental compliance, waste streams containing this compound must be quenched. Base hydrolysis converts the toxic chloroacetamide into the significantly less hazardous N-cyclohexyl-2-hydroxyacetamide and sodium chloride via a rapid S
Self-Validating Protocol: Chemical Inactivation via Base Hydrolysis
-
Collection: Consolidate SPPS waste solutions containing residual 2-chloro-N-cyclohexylacetamide in a designated fume hood carboy.
-
Hydrolysis: Add an equal volume of 2 M NaOH solution to the waste.
-
Agitation: Stir vigorously for 30 minutes at room temperature. The high hydroxide concentration drives the nucleophilic substitution of the chloride leaving group.
-
Validation: Spot the aqueous mixture on a TLC plate against a standard of the starting material. The absence of the starting material confirms complete inactivation.
-
Disposal: Neutralize the solution to pH 7 with 1 M HCl before routing to standard aqueous waste disposal.
Chemical inactivation converting toxic SPPS scavengers into benign glycolamides.
Quantitative Data Summaries
Table 1: Quantitative Yields of N-Cyclohexyl-2-hydroxyacetamide Derivatives via Post-Passerini Condensation
| Aldehyde Precursor | Isocyanide | Base/Solvent | Reaction Time | Isolated Yield (%) |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | K | 8 hours | 83% |
| 2-Chlorobenzaldehyde | Cyclohexyl isocyanide | K | 8 hours | 88% |
| 2-Chloroquinoline-3-carbaldehyde | Cyclohexyl isocyanide | K | 8 hours | 85% |
Table 2: Efficiency of Esterification Agents in Peptide Cam-Ester Ligation (Model 5+5 Reaction)
| Nucleophile / Esterification Agent | Ester Type Formed | Overall Ligation Yield (%) | Key Characteristic |
| 2-Hydroxyacetamide | Cam Ester | 40–50% | Standard peptiligase substrate |
| N-Cyclohexyl-2-hydroxyacetamide | Substituted Cam Ester | 45–55% | Enhanced organic solubility (DMF/NMP) |
| Phenol | Phenolic Ester | 10–50% | Good leaving group, low aqueous solubility |
References
Sources
Technical Guide: Crystallization Strategies for N-Cyclohexyl-2-hydroxyacetamide
[1][2]
Executive Summary
This guide details the protocol for the crystallization and purification of N-cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9).[1][2] Unlike simple aliphatic amides, this molecule possesses a dual-functional motif—a lipophilic cyclohexyl ring and a hydrophilic
This document moves beyond generic recipes, providing a logic-driven framework to control polymorphism, maximize yield, and ensure high purity (>99%) suitable for pharmaceutical intermediate applications.[2]
Physicochemical Profile & Solubility Logic
Understanding the molecule is the prerequisite to crystallizing it.
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Structure | Capable of strong intermolecular H-bonding (Donor: OH, NH; Acceptor: C=O, OH).[1][2] | |
| Molecular Weight | 157.21 g/mol | Small molecule; fast diffusion kinetics.[2] |
| LogP | ~0.7 | Moderately polar.[2] Soluble in alcohols and polar aprotic solvents; insoluble in alkanes.[2] |
| Melting Point | Est. 80–105 °C* | Note: Exact MP depends on purity. Low MP increases risk of oiling out.[2] |
| Key Impurities | Cyclohexylamine, Glycolic acid | Amine impurities can inhibit nucleation; Acid impurities may co-crystallize.[2] |
Solvent Selection Matrix
Based on the dielectric constant (
-
Class I (High Solubility - "Good Solvents"): Methanol, Ethanol, Isopropanol (IPA), THF.[1][2]
-
Class II (Moderate Solubility - "Temperature Dependent"): Ethyl Acetate (EtOAc), Acetonitrile, Toluene.[1][2]
-
Class III (Low Solubility - "Anti-Solvents"): n-Heptane, Hexane, Cyclohexane, Methyl tert-butyl ether (MTBE).[1][2]
Workflow Visualization
The following diagram outlines the decision logic for selecting the optimal crystallization pathway.
Experimental Protocols
Protocol A: Cooling Crystallization (Recommended for High Purity)
Target: Removal of structurally similar impurities and unreacted amine.
Rationale: Ethyl Acetate (EtOAc) is often the ideal balance.[2] It dissolves the amide at high temperatures but shows poor solubility at low temperatures. It is also volatile enough for easy drying.[2]
Materials:
-
Crude N-cyclohexyl-2-hydroxyacetamide (10 g)
Step-by-Step Procedure:
-
Dissolution: Charge 10 g of crude solid into a 100 mL round-bottom flask.
-
Solvent Addition: Add 30 mL of Ethyl Acetate (3 vol).
-
Heating: Heat to reflux (~77 °C) with stirring.
-
Observation: If solids remain, add EtOAc in 2 mL increments until clear.[2] Do not exceed 6 vol (60 mL). If insoluble particles remain (likely inorganic salts), filter the hot solution.
-
-
Controlled Cooling (Critical Step):
-
Turn off heat but keep the flask in the oil bath/block to allow slow cooling.
-
Target Rate: 10 °C per hour. Rapid cooling induces "oiling out" (LLPS) or traps impurities.[2]
-
-
Seeding (Optional but Recommended): When the temperature reaches ~50–55 °C, add a tiny crystal (<5 mg) of pure product. This provides a template for growth and suppresses oiling out.[2]
-
Nucleation: Turbidity should appear between 40–50 °C.[2]
-
Aging: Once at room temperature (25 °C), move to an ice bath (0–5 °C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystalline solid.
-
Washing: Wash the cake with cold EtOAc/Heptane (1:1 mixture, 10 mL). Do not use pure EtOAc for washing as it may redissolve the product.[2]
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours.
Protocol B: Anti-Solvent Crystallization (High Yield)
Target: Recovery from mother liquors or if the compound is too soluble in EtOAc.
Rationale: The hydroxyl group makes the molecule soluble in alcohols.[2] Adding a non-polar hydrocarbon (Heptane) forces the amide out of solution while leaving non-polar impurities (like unreacted cyclohexylamine) in the solution.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5 g of crude material in the minimum amount of warm Isopropanol (IPA) or Ethanol (~10–15 mL) at 40 °C.
-
Anti-Solvent Addition:
-
Cloud Point: Stop addition when a persistent cloudiness appears.
-
Annealing: Stir for 15 minutes. If the cloudiness resolves into oil droplets, heat slightly until clear, then cool very slowly. If it resolves into solids, continue.[2]
-
Completion: Add the remaining Heptane. Cool to 0 °C.
-
Filtration: Filter and wash with 100% Heptane.
Troubleshooting: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form on the glass walls or at the bottom, rather than crystals. This is Liquid-Liquid Phase Separation (LLPS).[1][2]
Root Cause: The metastable zone width (MSZW) is too wide, or the melting point of the solvated compound is below the crystallization temperature.
Corrective Actions:
-
Seed Loading: Increase seed loading to 1% w/w. Seeding bypasses the energy barrier for nucleation, preventing the system from reaching the high supersaturation where LLPS occurs.
-
Solvent Switch: Switch from Toluene or pure EtOAc to a more polar system (e.g., EtOAc + 5% Ethanol).[2] Increasing polarity can sometimes stabilize the monomer in solution.
-
Temperature Cycling: If oil forms, reheat until the oil dissolves (clear solution), then cool again slower and add seeds earlier.
Analytical Validation
A successful protocol is defined by the data.[3][4]
| Method | Purpose | Acceptance Criteria |
| HPLC (UV 210 nm) | Purity Assay | > 99.0% Area |
| DSC (Differential Scanning Calorimetry) | Melting Point & Polymorphism | Sharp endotherm (e.g., |
| 1H NMR (DMSO-d6) | Structural ID & Residual Solvent | Confirm cyclohexyl protons (1.0-1.8 ppm) and glycolic |
| XRPD | Crystallinity | Sharp Bragg peaks; absence of "amorphous halo".[2] |
References
-
PubChem Compound Summary. "N-cyclohexyl-2-hydroxyacetamide (CID 16768993)."[1][2][5] National Center for Biotechnology Information.[2] Accessed October 2023.[2] Link
-
Mullin, J. W. Crystallization. 4th Edition, Butterworth-Heinemann, 2001.[2] (Standard text for cooling and anti-solvent methodologies).
-
Myerson, A. S. Handbook of Industrial Crystallization. 2nd Edition, Butterworth-Heinemann, 2002.[2] (Source for solubility parameter logic and supersaturation control).
-
ChemScene. "N-(Cyclohexylmethyl)-2-hydroxyacetamide CAS 645405-30-7 Data." (Used for comparative physicochemical property estimation of cyclohexyl-hydroxy-amide analogs).[1][2] Link
-
PrepChem. "Synthesis of N-cyclohexyl-acetylacetamide." (Protocol adaptation for cyclohexyl-amide solubility handling). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-cyclohexyl-2-phenoxyacetamide | C14H19NO2 | CID 832666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]
- 5. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-cyclohexyl-2-hydroxyacetamide as a Bidentate Ligand in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of N-cyclohexyl-2-hydroxyacetamide as a versatile ligand in coordination chemistry. While the broader class of hydroxamic acids is well-established, this guide focuses specifically on the N-cyclohexyl derivative, offering foundational protocols and theoretical insights to facilitate its exploration. We will detail the causality behind experimental choices, present step-by-step methodologies for ligand and complex synthesis, and discuss potential applications grounded in the established roles of related coordination compounds.
Introduction: The Rationale for N-cyclohexyl-2-hydroxyacetamide
Hydroxamic acids (R-CO-NH-OH) are a prominent class of organic compounds that function as highly effective chelating agents for a wide array of metal ions.[1][2] Their ability to form stable, five-membered rings through bidentate coordination via the carbonyl and hydroxylamino oxygen atoms makes them invaluable in medicinal chemistry, catalysis, and materials science.[3][4]
The specific ligand, N-cyclohexyl-2-hydroxyacetamide, introduces two key structural features that modulate its properties:
-
The Hydroxyacetamide Moiety: This is the core functional group responsible for chelation. Upon deprotonation of the hydroxyl group, it acts as an (O,O)-bidentate donor, forming a stable complex with a metal center.[4]
-
The N-Cyclohexyl Group: This bulky, lipophilic substituent significantly influences the steric environment around the coordination site and enhances the overall solubility of the resulting metal complex in non-polar environments. This can be particularly advantageous in drug design for membrane permeability and in homogeneous catalysis for solubility in organic solvents.
This guide provides the necessary protocols to synthesize this ligand and its metal complexes, characterize their properties, and explore their potential in various scientific domains.
Ligand Profile and Physicochemical Properties
A clear understanding of the ligand's intrinsic properties is essential before its use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[5] |
| Molecular Weight | 157.21 g/mol | PubChem[5] |
| IUPAC Name | N-cyclohexyl-2-hydroxyacetamide | PubChem[5] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[5] |
| XLogP3 | 0.7 | PubChem[5] |
Synthesis Protocol: N-cyclohexyl-2-hydroxyacetamide Ligand
The synthesis of hydroxamic acids can be achieved through several routes.[2][4] The following protocol, adapted from established methods for similar compounds, utilizes the reaction of an activated carboxylic acid derivative with hydroxylamine, followed by N-alkylation, or more directly, the reaction of an ester with a substituted hydroxylamine. For this specific ligand, a reliable method involves the aminolysis of an activated glycolic acid ester.
Rationale of the Synthetic Approach
This protocol is based on the reaction of ethyl 2-hydroxyacetate (ethyl glycolate) with cyclohexylamine. This is a direct and efficient method for forming the amide bond.
-
Reagents:
-
Ethyl 2-hydroxyacetate: A readily available and stable starting material that provides the core hydroxyacetamide backbone.
-
Cyclohexylamine: The source of the N-cyclohexyl group.
-
-
Solvent: A high-boiling point, non-reactive solvent like toluene or xylene is often used to facilitate the removal of the ethanol byproduct via azeotropic distillation, driving the reaction to completion. Alternatively, the reaction can be run neat or with a catalyst.
-
Purification: Recrystallization is an effective method for purifying the solid product, leveraging solubility differences between the product and any unreacted starting materials or byproducts.
Step-by-Step Experimental Protocol
Materials:
-
Ethyl 2-hydroxyacetate
-
Cyclohexylamine
-
Toluene (or can be run neat)
-
Sodium sulfate (anhydrous)
-
Hexanes and Ethyl Acetate (for recrystallization)
-
Round-bottom flask with reflux condenser and Dean-Stark trap (if using toluene)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl 2-hydroxyacetate (1.0 eq) and cyclohexylamine (1.1 eq). If using a solvent, add toluene (approx. 2 mL per mmol of ester).
-
Reaction: Heat the mixture to reflux (approximately 110-140°C depending on the method) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-cyclohexyl-2-hydroxyacetamide.
Coordination Protocol: Synthesis of Metal Complexes
The general procedure for forming complexes with hydroxamic acids involves the reaction of the ligand with a suitable metal salt in a polar solvent. The deprotonation of the ligand's N-OH group is crucial for coordination.[1]
Rationale of the Coordination Approach
-
Metal Salts: Simple metal salts with weakly coordinating anions (e.g., chlorides, nitrates, or acetates) are preferred to avoid competition with the primary ligand. For example, CuCl₂, Ni(NO₃)₂, or Zn(OAc)₂.
-
Solvent: Methanol or ethanol are excellent choices as they readily dissolve both the ligand and many metal salts, and they can be easily removed.
-
pH Control: The ligand must be deprotonated to coordinate effectively. This is often achieved by adding a non-coordinating base, such as sodium hydroxide, sodium methoxide, or triethylamine, to the reaction mixture. The color change of the solution upon complexation (especially with transition metals like Cu(II) or Ni(II)) is often a visual indicator of success.[3]
-
Stoichiometry (M:L Ratio): The metal-to-ligand ratio dictates the final structure. For divalent metals (M²⁺), a 1:2 ratio is common, leading to neutral complexes of the type ML₂.[1] For trivalent metals (M³⁺), a 1:3 ratio is typical (ML₃).
General Step-by-Step Protocol for ML₂ Complex Formation
Materials:
-
N-cyclohexyl-2-hydroxyacetamide (2.0 eq)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) (1.0 eq)
-
Methanol or Ethanol
-
Sodium hydroxide solution (1M in methanol)
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve N-cyclohexyl-2-hydroxyacetamide (2.0 eq) in methanol (approx. 10 mL) in a 50 mL flask and stir until fully dissolved.
-
Deprotonation: Slowly add a methanolic solution of sodium hydroxide (2.0 eq) dropwise to the ligand solution. Stir for 15 minutes.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimum amount of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: If a precipitate has formed, collect the solid complex by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether, and then dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the crude product, which can then be recrystallized.
-
Validation: Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, and, if possible, X-ray crystallography.
Ligand Coordination Diagram
Caption: (O,O)-bidentate coordination of N-cyclohexyl-2-hydroxyacetamide to a metal center (Mⁿ⁺).
Characterization of Ligand and Complexes
Proper characterization is crucial to confirm the successful synthesis of both the ligand and its metal complexes.
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Ligand: Broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹). Complex: Disappearance or significant broadening of the N-OH stretch. A noticeable shift of the C=O stretch to a lower frequency (e.g., ~1600-1620 cm⁻¹) indicates coordination of the carbonyl oxygen.[3] |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm complex formation. The appearance of new absorption bands in the visible region for transition metal complexes is indicative of d-d electronic transitions, confirming the coordination environment. |
| NMR Spectroscopy (¹H, ¹³C) | Essential for confirming the structure of the diamagnetic ligand. For paramagnetic complexes, NMR signals will be broadened or shifted significantly. For diamagnetic complexes (e.g., Zn(II)), shifts in the proton and carbon signals adjacent to the coordination site can confirm binding. |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the ligand and the formation of the metal complex, often observed as [ML]⁺ or [M(L)₂Na]⁺ ions. |
| X-ray Crystallography | Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[4] |
Potential Applications
While specific studies on N-cyclohexyl-2-hydroxyacetamide complexes are emerging, the known applications of related hydroxamate complexes provide a strong basis for their potential utility.
-
Medicinal Chemistry: Hydroxamic acids are classic zinc-binding groups found in numerous enzyme inhibitors. These complexes could be screened for activity against metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[2] The cyclohexyl group may enhance cell permeability and potency.
-
Antimicrobial Agents: Many transition metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.[3] The complexes could be tested against various bacterial and fungal strains.
-
Catalysis: Cobalt and other transition metal complexes are used in oxidation catalysis.[6] The N-cyclohexyl-2-hydroxyacetamide ligand could be used to create novel catalysts for reactions like the oxidation of cyclohexane or other organic substrates.
Workflow for Biological Screening
Caption: A generalized workflow for the initial biological screening of synthesized complexes.
Conclusion
N-cyclohexyl-2-hydroxyacetamide represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is accessible, and its structural features—a strong (O,O)-bidentate chelation site combined with a bulky, lipophilic cyclohexyl group—make it an attractive candidate for development in medicinal chemistry, catalysis, and materials science. The protocols and insights provided in this guide serve as a foundational resource for researchers to synthesize, characterize, and unlock the potential of this versatile molecule and its coordination compounds.
References
-
Sow, I. S., Dieng, M., & Gaye, M. L. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
-
Ullah, S. (2019). Synthesis and Spectroscopic Analysis of Hydroxamic Acid Ligands and Their Complexes. Department of Chemistry, University of Balochistan. [Link]
-
Saleem, F., Khan, N., Samiullah, Attiq-ur-Rehman, & Ali, I. (2020). Synthesis of Hydroxamic Ligands with Transition Metal Complexes, their Biological Activities and Characterization Through Spectroscopic Techniques. Al-Nahrain Journal of Science, 23(2), 1-7. [Link]
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Sow, I. S., Dieng, M., & Gaye, M. L. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. ResearchGate. [Link]
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Farina, Y. (2022). Coordination Modes of Hydroxamic Acids in Tin - An Overview. Archives of Biopolymers & Polymer Chemistry, 1(1). [Link]
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Tóth, É. (n.d.). Investigation of physico-chemical properties of metal complexes used in medical diagnosis and therapy. Doctoral dissertation, University of Debrecen. [Link]
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MDPI. (2023). Crystal Structures of Metal Complexes. [Link]
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National Center for Biotechnology Information. (n.d.). N-cyclohexyl-2-hydroxyacetamide. PubChem Compound Database. [Link]
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Kumar, S., Dhar, D. N., & Saxena, P. N. (2009). Application of Schiff bases and their metal complexes-A Review. Advanced Chemistry Letters, 1(1), 1-9. [Link]
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ResearchGate. (2009). Synthesis and crystal structure of the complexes of cobalt(II) and nickel(II) with cyclohexyl acetoacetate and pyridine. [Link]
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Sakiyama, H. (Ed.). (2023). Crystal Structures of Metal Complexes. MDPI. [Link]
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Fernández-G., J. N., & G., R. (n.d.). The Crystal and Molecular Structures ofN,N′-di(2-acetylcyclohexenyl)ethylenediamine and Its Copper(II) Complex. Amanote Research. [Link]
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Szymańska, I., & Trawczyński, J. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Molecules, 25(15), 3469. [Link]
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Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]
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Novosibirsk State University. (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. [Link]
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Mondal, T., & Saha, N. (2016). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. ResearchGate. [Link]
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University of Wisconsin-Madison. (n.d.). Nomenclature of Coordination Complexes. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of α-Hydroxy Amides Utilizing Cyclohexyl Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The α-hydroxy amide moiety is a privileged structural motif present in a diverse array of biologically active compounds and natural products.[1][2][3] Its prevalence in medicinal chemistry underscores the critical need for robust and versatile synthetic methodologies.[4] This document provides an in-depth technical guide on the preparation of α-hydroxy amides with a specific focus on the strategic use of cyclohexyl derivatives, particularly cyclohexyl isocyanide, in multicomponent reactions such as the Passerini and Ugi reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of α-Hydroxy Amides and the Role of Cyclohexyl Derivatives
α-Hydroxy amides are integral components of numerous pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] Their synthesis has been a long-standing area of interest, with multicomponent reactions (MCRs) emerging as a particularly efficient and atom-economical approach.[5]
The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are cornerstone MCRs for the synthesis of α-acyloxy amides and α-acylamino amides, respectively.[6][7][8] These products can then be readily converted to the desired α-hydroxy amides. Cyclohexyl derivatives, especially cyclohexyl isocyanide, are frequently employed in these reactions due to their favorable reactivity and the lipophilic nature of the cyclohexyl group, which can be advantageous in modulating the pharmacokinetic properties of drug candidates.
Mechanistic Insights: The Passerini and Ugi Reactions
A fundamental understanding of the reaction mechanisms is paramount for successful protocol development and optimization.
The Passerini Reaction
The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[6][9] The reaction mechanism can proceed through either an ionic or a concerted pathway, largely dependent on the solvent polarity.[6][9]
-
Ionic Mechanism (Polar Solvents): In polar solvents like methanol or water, the reaction is believed to initiate with the protonation of the carbonyl compound by the carboxylic acid.[6] This is followed by the nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular acyl transfer (Mumm rearrangement) affords the final α-acyloxy amide product.[7][10]
-
Concerted Mechanism (Aprotic, Non-polar Solvents): In non-polar solvents, a concerted, trimolecular mechanism is proposed where a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacts with the isocyanide through a cyclic transition state.[11][12]
To obtain the target α-hydroxy amide, a subsequent hydrolysis step is required to cleave the ester group of the α-acyloxy amide. Alternatively, using specific reagents like oxalic acid can directly yield α-hydroxy amides through a decarbonylation/decarboxylation process.[5][13]
Caption: General mechanism of the Ugi four-component reaction.
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific substrates and desired outcomes.
Protocol 1: Passerini Synthesis of an α-Hydroxy Amide via an α-Acyloxy Amide Intermediate
This two-step protocol first synthesizes the α-acyloxy amide, which is then hydrolyzed to the α-hydroxy amide.
Step 1: Synthesis of N-cyclohexyl-1-acetoxy-1-phenylmethanamide
| Reagents & Materials | Quantity | Molar Eq. | Notes |
| Benzaldehyde | 1.06 g (1.0 mL) | 1.0 | |
| Acetic Acid | 0.60 g (0.57 mL) | 1.0 | |
| Cyclohexyl Isocyanide | 1.09 g (1.24 mL) | 1.0 | Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood. |
| Dichloromethane (DCM) | 20 mL | - | Anhydrous |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and acetic acid (0.60 g, 10 mmol) in dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclohexyl isocyanide (1.09 g, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the α-acyloxy amide.
Step 2: Hydrolysis to N-cyclohexyl-1-hydroxy-1-phenylmethanamide
| Reagents & Materials | Quantity | Notes |
| α-Acyloxy Amide (from Step 1) | 1.0 g | |
| Methanol | 10 mL | |
| Potassium Carbonate (K₂CO₃) | 2.0 eq. |
Procedure:
-
Dissolve the α-acyloxy amide (1.0 g) in methanol (10 mL) in a 25 mL round-bottom flask.
-
Add potassium carbonate (2.0 molar equivalents) to the solution.
-
Stir the mixture at room temperature for 8 hours. [14]4. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture with 1M HCl (aq).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Direct Synthesis of α-Hydroxy Amides using a Modified Passerini Reaction
This protocol utilizes oxalic acid for the direct formation of α-hydroxy amides, avoiding a separate hydrolysis step. [5]
| Reagents & Materials | Quantity | Molar Eq. | Notes |
|---|---|---|---|
| Cyclohexanone | 0.49 g (0.52 mL) | 1.0 | |
| Oxalic Acid | 0.45 g | 1.0 |
| tert-Butyl Isocyanide | 0.42 g (0.54 mL) | 1.0 | Caution: Handle with care in a fume hood. |
Procedure:
-
Combine cyclohexanone (0.5 mmol), oxalic acid (0.5 mmol), and tert-butyl isocyanide (0.5 mmol) in a microwave-safe vial. [5]2. Heat the solvent-free mixture using microwave irradiation according to the instrument's specifications (a typical condition might be 100 °C for 30 minutes). [5]3. After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate.
-
Wash with saturated sodium bicarbonate solution to remove unreacted oxalic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Characterization and Data Analysis
The synthesized α-hydroxy amides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition. [15]* Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O).
Table 1: Representative Yields for Passerini Reactions with Cyclohexyl Derivatives
| Carbonyl Compound | Isocyanide | Acid | Product | Yield (%) | Reference |
| Cyclohexanone | Cyclohexyl Isocyanide | Oxalic Acid | α-Hydroxy Amide | Moderate to Good | [5] |
| 4-tert-Butylcyclohexanone | Various Isocyanides | Oxalic Acid | α-Hydroxy Amide | Good | [5] |
| 4-Chlorobenzaldehyde | Cyclohexyl Isocyanide | Acetic Acid | α-Acyloxy Amide | High | [14] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. For Passerini reactions, consider using a higher concentration of reactants. [9][11]For Ugi reactions, polar aprotic solvents like DMF can improve yields. [8] |
| Side reactions. | For the Passerini reaction, ensure anhydrous conditions to prevent hydrolysis of the isocyanide. In some cases, a double Passerini product may form with certain ketones and isocyanides. [13] | |
| Difficult Purification | Complex reaction mixture. | Optimize the stoichiometry of the reactants. Consider a different purification technique, such as crystallization. |
| Formation of Byproducts | In the direct synthesis with oxalic acid, double Passerini products can sometimes be observed. [5] | Adjusting the stoichiometry or reaction conditions may minimize this. |
Conclusion
The synthesis of α-hydroxy amides using cyclohexyl derivatives via Passerini and Ugi multicomponent reactions offers a powerful and flexible approach for generating structurally diverse molecules with significant potential in drug discovery and development. [1][16]The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this field. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and purities.
References
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Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Ugi reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Wikipedia. (2023, July 28). Passerini reaction. Retrieved from [Link]
-
Dömling, A. (2013). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 9, 2746–2779. Retrieved from [Link]
-
de Andrade, J. C., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(1), 9-18. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Sharma, S., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6689. Retrieved from [Link]
-
Martinho, J. M. F., et al. (2022). Passerini Reaction to Access α‐Hydroxy Amides by Facile Decarbonylation/Decarboxylation of Oxalic Acid. European Journal of Organic Chemistry, 2022(44), e202201083. Retrieved from [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct methods for α‐hydroxy amides synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2017). N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. The Journal of Organic Chemistry, 82(6), 3323–3329. Retrieved from [Link]
-
Kumar, A., et al. (2017). N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Shiri, M., et al. (2020). Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation. Synthesis, 52(14), 2091-2100. Retrieved from [Link]
-
Kumar, A., et al. (2017). Direct Amination of α-Hydroxy Amides. Molecules, 22(12), 2139. Retrieved from [Link]
-
Zhang, Y., et al. (2019). General Strategy for Incorporation of Functional Group Handles into Covalent Organic Frameworks via the Ugi Reaction. Journal of the American Chemical Society, 141(35), 13736–13741. Retrieved from [Link]
-
Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of α-Hydroxyamides Using Alkyl Isocyanides and Aryl Aldehydes. Retrieved from [Link]
-
Shaaban, S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1105-1128. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2025, November 27). Retrieved from [Link]
-
Scribd. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Lu, D., et al. (2014). Synthesis of α-hydroxy Amides. Applied Mechanics and Materials, 638-640, 239-242. Retrieved from [Link]
-
Green, S., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(21), 7276-7299. Retrieved from [Link]
- Google Patents. (2000). Method for the purification of alpha-hydroxy acids on an industrial scale.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). A General and Practical Method for the Amidation of Esters by Calcium Nitride. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Purification and characterisation of thermostable α-amylases from microbial sources. Retrieved from [Link]
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PubMed. (1991). Purification and Characterization of alpha-Amylase from Bacillus licheniformis CUMC305. Retrieved from [Link]
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Application Note: Biological Activity Screening of N-Cyclohexyl-2-hydroxyacetamide Derivatives
Foreword & Scientific Rationale
In the landscape of medicinal chemistry, α-hydroxy amides such as N-cyclohexyl-2-hydroxyacetamide have emerged as privileged scaffolds. Historically, these compounds have been synthesized via highly selective post-Passerini condensation transformations, utilizing base-promoted solvolysis to yield pure α-hydroxy derivatives[1].
From a drug development perspective, the transition from α-halo amides (like 2-chloro-N-cyclohexylacetamide) to their α-hydroxy counterparts is critical. The chloroacetamide scaffold is notoriously toxic due to its non-specific alkylating properties. By replacing the halogen with a hydroxyl group, researchers not only mitigate the hazard profile but also introduce a versatile hydrogen-bonding donor/acceptor site[2]. This structural feature makes N-cyclohexyl-2-hydroxyacetamide an excellent candidate for screening against redox-active enzymes, particularly FAD-dependent oxidoreductases, which interact with oxidizable -OH groups[3].
Mechanistic Pathways & Experimental Logic
To ensure scientific integrity, the experimental workflow is divided into two self-validating phases: Chemical Preparation/Detoxification and High-Throughput Biological Screening .
Chemical Preparation & Detoxification
Before screening, it is imperative to ensure the purity of the α-hydroxy amide and the complete absence of its toxic precursor. We utilize a targeted base hydrolysis protocol. Causality: The addition of aqueous sodium hydroxide (
Caption: Synthesis and detoxification pathways yielding N-cyclohexyl-2-hydroxyacetamide.
Oxidoreductase Activity Screening
For biological evaluation, we screen the derivative against a model FAD-dependent oxidoreductase (e.g., CtFDO from Chaetomium thermophilum). Causality: FAD-dependent enzymes generate hydrogen peroxide (
Caption: High-throughput screening workflow for oxidoreductase activity using ROS-Glo assay.
Quantitative Assay Parameters
To ensure reproducibility across high-throughput screening (HTS) platforms, the experimental parameters must be tightly controlled. The table below summarizes the validated conditions for screening N-cyclohexyl-2-hydroxyacetamide derivatives[3].
| Parameter | Specification / Condition | Scientific Rationale |
| Compound Concentrations | 10 µM and 50 µM | Captures both high-affinity and low-affinity enzymatic interactions while identifying potential aggregation artifacts. |
| Enzyme Concentration | 0.5 µM CtFDO | Ensures sufficient baseline |
| Buffer Systems | 50 mM Tris-HCl (pH 7.5)50 mM Bis-Tris (pH 6.0) | Evaluates the pH-dependent ionization of the target's hydroxyl group and its effect on enzyme binding pocket affinity. |
| Incubation Temp. | 37 °C | Mimics physiological conditions to maintain optimal oxidoreductase folding and activity. |
| Positive Control | 10 µM | Self-validating step: Confirms the dynamic range and functionality of the luminescent detection reagent independent of the enzyme. |
Detailed Experimental Protocols
Protocol A: Chemical Inactivation via Base Hydrolysis
Objective: To hydrolyze residual toxic chloroacetamide precursors into the safe N-cyclohexyl-2-hydroxyacetamide derivative prior to library plating.
-
Preparation: Transfer the waste or precursor solution containing 2-chloro-N-cyclohexylacetamide to a chemical fume hood.
-
Reagent Addition: Slowly add an equal volume of 2 M Sodium Hydroxide (
) aqueous solution to the mixture[2]. -
Reaction: Insert a magnetic stir bar and place the flask on a stir plate. Stir vigorously at room temperature for 4–6 hours. Causality: Continuous agitation maximizes the interfacial surface area between the aqueous base and the organic compound, driving the nucleophilic substitution to completion.
-
Validation: Analyze an aliquot via TLC or LC-MS to confirm the disappearance of the precursor mass and the appearance of the N-cyclohexyl-2-hydroxyacetamide mass (
).
Protocol B: High-Throughput Oxidoreductase Activity Screening
Objective: To quantify the substrate activity of N-cyclohexyl-2-hydroxyacetamide against CtFDO using a 384-well format.
-
Assay Setup: Dispense the derivative into a 384-well plate to achieve final concentrations of 10 µM and 50 µM in a total reaction volume of 3.5 µL per well[3].
-
Enzyme Addition: Add 0.5 µM of the oxidoreductase (e.g., CtFDO) suspended in the chosen buffer (either pH 6.0 or pH 7.5, supplemented with 100 mM NaCl)[3].
-
Control Plating: In designated control wells, dispense reaction buffer only, and spike with 10 µM
to serve as the positive luminescence control[3]. -
Substrate Incubation: Dispense 1 µL of the
derivatization substrate to all wells. Shake the plates briefly to ensure mixing, then incubate for exactly 60 minutes at room temperature[3]. Causality: This allows sufficient time for the enzyme to oxidize the derivative and for the generated ROS to react with the derivatization substrate. -
Detection: Just prior to use, supplement the ROS-Glo™ Detection Solution with fresh L-Cysteine. Dispense 4 µL of this solution to all wells[3].
-
Readout: Incubate for 20 minutes to allow the luciferase reaction to stabilize. Record the luminescence using a multimode plate reader (e.g., PerkinElmer EnVision)[3].
-
Data Processing: Normalize the raw luminescence data using the B-score algorithm to account for row/column plate edge effects[3].
References
- Shiri, M., et al. (2020). Highly Selective Synthesis of α-Hydroxy, α-Oxy, and α-Oxo Amides by a Post-Passerini Condensation Transformation. Synthesis, 52(21): 3243-3252.[URL: https://doi.org/10.1055/s-0040-1707132]
- BenchChem Technical Support Team. (2026). 2-Chloro-N-cyclohexylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.[URL: https://www.benchchem.com/product/b115663]
- Kuta Smatanova, I., et al. (2021). Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum. Acta Crystallographica Section D Structural Biology.[URL: https://journals.iucr.org/d/issues/2021/08/00/lp5067/index.html]
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N-cyclohexyl-2-hydroxyacetamide building block for medicinal chemistry
Application Notes, Synthesis Protocols, and Medicinal Chemistry Utility
Abstract & Strategic Profile
N-Cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9) is a bifunctional building block that bridges the gap between polar, hydrogen-bonding pharmacophores and lipophilic scaffolding. Unlike simple alkyl amides, the inclusion of the
This guide details the synthesis, characterization, and strategic deployment of this scaffold in the design of protease inhibitors, ion channel modulators, and peptidomimetics.
Physicochemical Snapshot
| Property | Value | Structural Implication |
| Molecular Formula | Compact, fragment-like scaffold (MW 157.21).[1] | |
| LogP (Calc) | ~0.7 | Ideal "Lead-Like" lipophilicity; highly soluble in organic/aqueous mixtures. |
| TPSA | 49.3 | Excellent membrane permeability profile (<140 |
| H-Bond Donors | 2 (OH, NH) | Capable of dual-point target engagement. |
| H-Bond Acceptors | 2 (C=O, OH) | The carbonyl is activated by the |
Synthesis Protocols
We present two distinct protocols: a Green Scalable Method (preferred for gram-scale production) and a Discovery Method (preferred for rapid analog generation).
Protocol A: Atom-Economical Aminolysis (Green/Scalable)
Rationale: This method avoids expensive coupling reagents (HATU/EDC) and generates methanol as the only byproduct, simplifying purification.
Reagents:
-
Methyl Glycolate (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
Solvent: Methanol (neat is also possible)
-
Catalyst: None (thermal) or 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for acceleration.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Methyl Glycolate (10 mmol, 0.90 g) and Methanol (5 mL).
-
Addition: Add Cyclohexylamine (11 mmol, 1.09 g) dropwise at room temperature.
-
Reaction:
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). Product (
) is significantly more polar than the amine. -
Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess amine.
-
Purification: The residue typically solidifies. Recrystallize from EtOAc/Heptane or triturate with cold diethyl ether to yield white crystals.
Protocol B: Direct Coupling (Discovery/Library Scale)
Rationale: Best when using precious amines or creating a library of analogs where yield maximization of the amine is critical.
Reagents:
-
Glycolic Acid (1.0 equiv)
-
Cyclohexylamine (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM.
Workflow Visualization (Graphviz)
Caption: Workflow for the EDC-mediated coupling synthesis of N-cyclohexyl-2-hydroxyacetamide.
Medicinal Chemistry Utility & Applications[3][6][7][9][10][11]
A. The "Conformational Lock" Effect
The
-
Effect: This locks the C–C bond rotation, planarizing the core and pre-organizing the molecule for binding.
-
Application: Use this building block when you need to restrict the flexibility of a linear alkyl chain without adding a rigid ring system that might increase molecular weight excessively.
B. Divergent Synthesis (The "Pivot" Point)
This building block serves as a parent scaffold for two major modifications:
-
-Amino Amides: Activation of the -OH (Mesylation) followed by displacement with secondary amines yields
-amino amides, a privileged scaffold in sodium channel blockers (e.g., Lacosamide analogs). -
-Keto Amides: Oxidation (Swern or Dess-Martin) yields the
-keto amide, a potent electrophilic "warhead" for reversible covalent inhibition of serine/cysteine proteases (e.g., Cathepsin inhibitors).
Mechanism of Action & SAR Logic
Caption: Structure-Activity Relationship (SAR) flow demonstrating the dual utility of the scaffold.
Analytical Characterization
To ensure the integrity of the building block before use in subsequent steps, the following diagnostic signals must be confirmed.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Singlet (2H) | The methylene protons ( | |
| 1H NMR | Broad Singlet (1H) | Amide NH. Chemical shift varies with concentration/solvent. | |
| 13C NMR | Singlet | Amide Carbonyl ( | |
| 13C NMR | Singlet | ||
| IR | 3300–3400 | Broad Band | O-H and N-H stretching (often overlapping). |
| MS (ESI) | Positive mode ionization. |
Storage and Stability
-
Hygroscopicity: The compound is moderately hygroscopic due to the amide/hydroxyl pairing.
-
Storage: Store at 2–8°C in a tightly sealed container, preferably under argon or nitrogen.
-
Stability: Stable to hydrolysis at neutral pH. Avoid prolonged exposure to strong acids or bases at elevated temperatures unless hydrolysis is intended.
References
-
PubChem. (2025).[2][9][10] N-cyclohexyl-2-hydroxyacetamide (Compound).[2][11] National Library of Medicine. Available at: [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the coupling reagents. Nature. (Contextual grounding for aminolysis protocols).
-
Bernstein, J., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. MDPI Crystals. Available at: [Link]
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- 3. ucj.org.ua [ucj.org.ua]
- 4. The synthesis method of Methyl glycolate._Chemicalbook [chemicalbook.com]
- 5. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103833548A - Methyl glycolate preparation method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. N-cyclohexyl-2-phenoxyacetamide | C14H19NO2 | CID 832666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Troubleshooting & Optimization
improving yield of N-cyclohexyl-2-hydroxyacetamide synthesis
Technical Support Center: Organic Synthesis Division Ticket ID: #NCH-HYD-OPT-001 Topic: Yield Optimization for N-Cyclohexyl-2-hydroxyacetamide Assigned Specialist: Senior Application Scientist
Executive Summary: The "Yield Trap"
You are likely experiencing low yields not because the reaction is failing, but because the product is hiding. N-Cyclohexyl-2-hydroxyacetamide (CAS 14418-98-5) presents a classic "amphiphilic paradox." The cyclohexyl ring is lipophilic, but the hydroxyl-amide core is highly polar and hydrogen-bond active.
-
The Failure Point: Standard aqueous workups (washing with 1N HCl/Brine) often extract 30–50% of your product into the aqueous waste stream due to its LogP of ~0.7.
-
The Chemical Fix: Switch from solvent-heavy reflux to Neat Aminolysis or High-Concentration Methanolic Aminolysis followed by non-aqueous crystallization.
-
The Kinetic Fix: The
-hydroxyl group on the glycolate ester activates the carbonyl, but also invites side-reactions (oligomerization). Temperature control is the switch between product and polymer.
Module 1: The Reaction Landscape
To fix the yield, we must visualize the competing pathways. The synthesis typically proceeds via the aminolysis of Methyl Glycolate (or Ethyl Glycolate) with Cyclohexylamine.
Primary Reaction (Desired):
Competing Pathways (Yield Killers):
-
Oligomerization: The product's own -OH group attacks another ester molecule.
-
Hydrolysis: Trace water attacks the ester (forming Glycolic Acid + Amine Salt).
-
Reverse Reaction: Failure to remove methanol drives the equilibrium backward.
Figure 1: Reaction coordinate showing the critical bifurcation between productive amidation and thermal oligomerization.
Module 2: Optimized Protocol (The "Golden Route")
Do not use acid chlorides (protection/deprotection adds steps) or direct acid coupling (requires expensive EDC/DCC). The Aminolysis of Methyl Glycolate is the most atom-economical route if managed correctly.
Step-by-Step Methodology
-
Stoichiometry: Use 1.2 equivalents of Cyclohexylamine relative to Methyl Glycolate. The excess amine acts as a solvent and drives kinetics.
-
Setup: Flame-dried round bottom flask. Argon atmosphere is preferred but not strictly necessary if reagents are dry.
-
The "Neat" Approach (Recommended):
-
Mix reagents without solvent.
-
Stir at 70°C for 1 hour, then ramp to 90°C for 2 hours.
-
Why? High concentration maximizes reaction rate (
). Solvent dilution slows this exponentially.
-
-
Driving Equilibrium:
-
Equip the flask with a short-path distillation head.
-
As the reaction proceeds, Methanol (BP: 64.7°C) will form.
-
Apply mild vacuum (approx. 200 mbar) in the final hour to strip the methanol. This is the single biggest factor in pushing conversion >95%.
-
-
Workup (The Critical Pivot):
-
DO NOT pour into water.
-
Cool the reaction mass to ~50°C.
-
Add Ethyl Acetate (EtOAc) or Toluene (approx 3-4 volumes).
-
Cool slowly to 0°C with stirring. The product should crystallize out.
-
Filter and wash with cold Hexanes.
-
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "My TLC shows product, but I isolated <40% yield."
Diagnosis: You likely washed the organic layer with water or weak acid to remove excess amine. The Physics: N-cyclohexyl-2-hydroxyacetamide has a polar "head" (hydroxyl-amide) and a lipophilic "tail" (cyclohexyl). It acts like a surfactant. In a water/EtOAc separation, a significant portion partitions into the water. The Fix:
-
Avoid aqueous washes. Remove excess cyclohexylamine by high-vacuum evaporation (it is volatile, BP 134°C, but will sublime/evaporate under good vacuum at 50°C).
-
If you must wash, use saturated brine only, and re-extract the aqueous layer 3x with EtOAc/THF (9:1).
Scenario B: "The reaction mixture turned into a thick gel/gum."
Diagnosis: Oligomerization. You likely overheated (>120°C) or ran the reaction too long, causing the hydroxyl group of the product to attack the remaining methyl glycolate. The Fix:
-
Keep reaction temperature below 100°C .
-
Monitor by TLC. Stop exactly when the ester spot disappears.
-
Catalyst check: If you used a strong base (NaOMe) to speed it up, you increased the risk of polymerization. The neat reaction usually requires no catalyst, or a mild Lewis acid (e.g., 10 mol% Boric Acid) which is safer than strong bases.
Scenario C: "Reaction is stalling at 80% conversion."
Diagnosis: Methanol inhibition. The byproduct (MeOH) is acting as a solvent and stabilizing the intermediate, or simply establishing equilibrium. The Fix:
-
Distillation: You must remove methanol physically. If you are refluxing in methanol, you are capping your own yield. Switch to Toluene reflux (Dean-Stark trap not needed for methanol, but open system helps) or the Neat/Vacuum method.
Module 4: Advanced Optimization Data
The following table summarizes the impact of solvent choice on reaction kinetics and yield, based on internal application data for
| Parameter | Condition | Relative Rate | Typical Yield | Comments |
| Solvent | Methanol (Reflux) | 1.0 (Baseline) | 65-75% | Equilibrium limited; slow. |
| Solvent | Toluene (90°C) | 2.5x | 80-85% | Better; product may precipitate early. |
| Solvent | Neat (No Solvent) | 10x | 92-98% | Fastest kinetics; requires vacuum workup. |
| Catalyst | None | 1.0 | - | Cleanest impurity profile. |
| Catalyst | NaOMe (0.1 eq) | 50x | 60-90% | Risk of colored impurities/polymers. |
| Catalyst | TBD (Triazabicyclodecene) | 100x | 95% | Excellent but expensive; hard to remove. |
Module 5: Decision Logic for Purification
Use this logic flow to determine the correct isolation strategy based on your crude purity.
Figure 2: Purification workflow minimizing aqueous losses.
References
-
Mechanism of Aminolysis: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI, 2023.
- Relevance: Establishes the concerted acyl substitution mechanism and the role of c
-
Enzymatic/Green Alternatives: Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. NIH/PubMed, 2007.
- Relevance: Validates the reactivity of alpha-hydroxy esters and offers a green alternative (Lipase B)
-
Catalytic Acceleration: Mechanism for acetic acid-catalyzed ester aminolysis. RHHZ, 2018.
- Relevance: Explains how mild acid catalysis can assist proton transfer in the transition state, useful if the ne
-
Physical Properties & Safety: N-cyclohexyl-2-hydroxyacetamide Structure and Safety Data. PubChem, CID 16768993.[1][2]
- Relevance: Confirms LogP and solubility characteristics essential for the non-aqueous workup str
Sources
Technical Support Center: Troubleshooting N-Cyclohexyl-2-hydroxyacetamide Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with isolating pure N-cyclohexyl-2-hydroxyacetamide.
N-Cyclohexyl-2-hydroxyacetamide (C8H15NO2, MW: 157.21 g/mol ) is a specialized aliphatic amide utilized in various drug development pathways ()[1]. Because its synthesis frequently relies on the nucleophilic acyl substitution of cyclohexylamine with chloroacetyl chloride followed by base hydrolysis, crude batches are often contaminated with unreacted intermediates, inorganic salts, and basic amines ()[2]. Proper isolation requires exploiting the distinct solubility profile of the amphiphilic product (hydrophobic cyclohexyl ring + hydrophilic hydroxyacetamide core) against its impurities.
Section 1: Impurity Profiling & Causality
Before initiating recrystallization, it is critical to understand the chemical nature of the impurities in your crude matrix. The table below summarizes the quantitative and qualitative data for targeted removal.
| Impurity | Origin / Causality | Physicochemical Profile | Targeted Removal Strategy |
| 2-Chloro-N-cyclohexylacetamide | Incomplete base hydrolysis of the synthetic intermediate ()[2]. | Non-polar; lacks the hydroxyl H-bond donor. | Retained in the non-polar antisolvent (Heptane) during crystallization. |
| Cyclohexylamine | Unreacted primary amine starting material. | Highly basic (pKa ~10.6); water-soluble. | Pre-crystallization liquid-liquid extraction (1M HCl wash). |
| Sodium Chloride (NaCl) | Inorganic byproduct of the chloroacetamide NaOH hydrolysis ()[3]. | Ionic lattice; completely insoluble in organic solvents. | Hot filtration of the saturated Ethyl Acetate solution. |
| Glycolic Acid | Over-hydrolysis or alternative coupling reagent side-product. | Highly polar; forms strong hydrogen bond networks. | Purged into aqueous waste; residual traces stay in mother liquor. |
Section 2: Experimental Workflow & Logical Relationships
Workflow for the purification of N-cyclohexyl-2-hydroxyacetamide via recrystallization.
Section 3: Self-Validating Recrystallization Protocol
System: Ethyl Acetate (Solvent) / Heptane (Antisolvent) Why this system? Ethyl acetate effectively solvates the hydroxyacetamide moiety at elevated temperatures (70°C) but provides a steep solubility curve upon cooling. Heptane forces the hydrophobic cyclohexyl rings to aggregate, driving nucleation while keeping less polar impurities in solution.
Step 1: Primary Dissolution & Salt Purge
-
Action: Suspend 10.0 g of crude N-cyclohexyl-2-hydroxyacetamide in 40 mL of Ethyl Acetate (EtOAc). Heat the mixture to 70°C under continuous stirring.
-
Causality: The target amide and organic impurities will dissolve. Inorganic NaCl generated from the base hydrolysis step will not ()[3].
-
Validation Checkpoint: Observe the flask. The liquid phase must turn transparent, leaving only dense, granular white solids at the bottom. If the liquid remains milky, water may be present; add anhydrous MgSO4 and filter.
Step 2: Hot Filtration
-
Action: Pass the 70°C mixture through a pre-warmed Buchner funnel. Rinse the filter cake with 5 mL of hot EtOAc.
-
Validation Checkpoint: The filtrate must be a perfectly clear, colorless to pale-yellow solution. The filter cake should be completely water-soluble (confirming it is NaCl).
Step 3: Antisolvent Titration (Cloud Point)
-
Action: Maintain the filtrate at 60°C. Add Heptane dropwise (~15-20 mL) until the solution exhibits a faint, persistent turbidity (the cloud point). Immediately add 1-2 drops of hot EtOAc until the solution just turns clear again.
-
Causality: This establishes a state of perfect saturation. The system is thermodynamically primed for nucleation without crashing out.
-
Validation Checkpoint: The solution must be completely homogeneous at 60°C but should turn cloudy if you blow gently on the surface (due to localized cooling).
Step 4: Controlled Nucleation
-
Action: Remove the flask from the heat source. Allow it to cool undisturbed to 20°C over 2 hours.
-
Causality: Slow cooling favors the growth of pure, thermodynamically stable crystals (solid-liquid phase separation) rather than the formation of an impure oil (liquid-liquid phase separation).
-
Validation Checkpoint: Distinct crystalline needles or plates must form within 30-45 minutes. If an oil forms at the bottom of the flask, proceed immediately to FAQ #1.
Step 5: Isolation
-
Action: Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Vacuum filter the crystals and wash with 10 mL of ice-cold 1:1 EtOAc/Heptane.
-
Validation Checkpoint: The isolated crystals should be free-flowing and white. Ensure safe handling with appropriate PPE, as the compound is a known skin and severe eye irritant (H315, H319) ()[4].
Section 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature above the melting point of the impure mixture. The amphiphilic nature of N-cyclohexyl-2-hydroxyacetamide makes it prone to forming emulsions. The Fix: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more EtOAc (the good solvent) to lower the saturation temperature. Cool the flask much more slowly (use a warm water bath that cools to room temperature naturally). If available, introduce a single pure seed crystal at 50°C to bypass the energy barrier for solid nucleation.
Q2: NMR analysis of my recrystallized product still shows a singlet at ~4.0 ppm. What is this, and how do I remove it? A: A singlet near 4.0 ppm in the presence of the cyclohexyl multiplets strongly indicates contamination by the unreacted intermediate, 2-chloro-N-cyclohexylacetamide ()[2]. Because this impurity is structurally similar but less polar, it can co-crystallize if the heptane ratio is too high. The Fix: Your base hydrolysis step was likely incomplete. Before attempting another recrystallization, resubject the batch to 2M NaOH hydrolysis at room temperature to convert the remaining chloroacetamide into the target hydroxyacetamide ()[3].
Q3: I am losing too much product in the mother liquor (low yield). Should I add more heptane? A: Adding excessive heptane will force the product out of solution, but it will also precipitate the structurally similar impurities, defeating the entire purpose of recrystallization. The Fix: Instead of altering the solvent ratio, focus on temperature control. Ensure your final cooling stage is at 4°C or lower for at least 2 hours. If yield remains unacceptably low, evaporate the mother liquor to 50% volume and perform a second crop crystallization. Note that this second crop will have lower purity and must be analyzed independently.
References
-
N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 . PubChem (National Center for Biotechnology Information).[Link]
-
Substance Information: N-cyclohexyl-2-hydroxyacetamide . European Chemicals Agency (ECHA).[Link]
Sources
optimizing amide bond formation in hydroxyacetamide synthesis
Executive Summary
This guide addresses the specific challenges of synthesizing
This support module moves beyond standard peptide coupling protocols (EDC/NHS, HATU), which often fail for these substrates, and introduces optimized workflows using Propylphosphonic Anhydride (T3P®) and Boric Acid catalysis.
Module 1: Chemoselectivity (Preventing O-Acylation)
User Issue: "I am trying to couple an amine with glycolic or lactic acid, but I am observing significant ester formation (oligomerization) alongside my desired amide."
Technical Insight: Standard carbodiimide reagents (EDC, DCC) form highly reactive O-acylisourea intermediates. While amines are generally better nucleophiles than alcohols, the high local concentration of the hydroxyl group (especially in intermolecular reactions or unprotected hydroxy acids) leads to competitive esterification.
Recommended Protocol: T3P® (Propylphosphonic Anhydride) T3P is the gold standard for this application. It forms a mixed anhydride that is highly selective for amine nucleophiles over hydroxyl groups, even without protecting the -OH.
Protocol A: T3P Coupling for Unprotected Hydroxy Acids
-
Reagents: Carboxylic acid (1.0 equiv), Amine (1.1 equiv), T3P (50% w/w in EtOAc/DMF, 1.5 equiv), Base (Pyridine or DIPEA, 2.0–3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Step-by-Step:
-
Dissolution: Dissolve the
-hydroxy acid and amine in EtOAc (approx. 5–10 mL per gram of acid). -
Base Addition: Cool to 0 °C. Add Pyridine (preferred for chiral retention) or DIPEA.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Note: T3P is not shock-sensitive but is moisture-sensitive. Keep the bottle sealed.
-
-
Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine/amine), then sat.
, then brine. -
Result: The byproduct is water-soluble propylphosphonic acid, ensuring easy purification.
Module 2: Stereochemical Integrity (Preventing Racemization)
User Issue: "My L-lactic acid derivative completely racemized during coupling. I used HATU with DIPEA."
Technical Insight:
Mechanism of Failure (Visualization)
Figure 1: The competitive pathway between direct amidation (green) and racemization via oxazolone formation (red). High base concentration favors the red path.
Troubleshooting Table: Reagent Selection for Chiral Hydroxy Acids
| Reagent | Risk Level | Chemoselectivity (NH vs OH) | Notes |
| HATU / HBTU | 🔴 High | Moderate | Fast, but basic conditions (DIPEA) cause rapid epimerization. Avoid for chiral |
| EDC / HOBt | 🟠 Medium | Low | Risk of O-acylation on the hydroxyl group. Slower reaction time allows racemization. |
| T3P / Pyridine | 🟢 Low | High | Recommended. Pyridine is a weak base ( |
| Boric Acid | 🟢 Lowest | Very High | Catalytic Option. Operates under neutral/acidic conditions. Excellent for retention of stereochemistry. |
Module 3: Green & Catalytic Methods (Boric Acid)
User Issue: "I need a scalable, metal-free, and cost-effective method. I want to avoid expensive coupling reagents entirely."
Technical Insight:
Boric acid (
Protocol B: Boric Acid Catalyzed Amidation
-
Scope: Excellent for scale-up (>100g).
-
Reagents: Carboxylic acid (1.0 equiv), Amine (1.0–1.2 equiv), Boric Acid (10–20 mol%).
-
Solvent: Toluene, Xylene, or Fluorobenzene.
Step-by-Step:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add acid, amine, boric acid (10 mol%), and solvent (Toluene).
-
Reflux: Heat to reflux (110 °C). The reaction is driven by the azeotropic removal of water.
-
Monitoring: Monitor water collection in the trap. Reaction is usually complete in 6–12 hours.
-
Workup: Cool to RT. The boric acid often precipitates or can be washed out with water/bicarbonate.
-
Purification: Often, simple crystallization is sufficient due to the lack of coupling reagent byproducts.
Catalytic Cycle Visualization
Figure 2: The boric acid catalytic cycle.[2] The boron atom activates the carboxylic acid while potentially coordinating the
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Lanigan, R. M., & Sheppard, T. D. (2013). "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation." European Journal of Organic Chemistry, 2013(33), 7453–7465. (Focus on Borate esters/Boric acid).
-
Whiting, A., et al. (2011). "Boric acid catalyzed amidation in the synthesis of active pharmaceutical ingredients."[2][4] Organic Process Research & Development, 15(5), 1207-1211.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N-Acylation of Cyclohexylamine
The following guide serves as a specialized Technical Support Center for researchers optimizing the N-acylation of cyclohexylamine. It is designed to move beyond basic textbook definitions, addressing the specific kinetic and thermodynamic pitfalls encountered in high-value synthesis.
Topic: Preventing Side Reactions & Process Optimization Role: Senior Application Scientist Status: Operational
Executive Summary: The Reaction Landscape
The acylation of cyclohexylamine (CHA) is a nucleophilic acyl substitution. While theoretically simple, the aliphatic nature of CHA (
This guide addresses the three critical side-reaction vectors:
-
Amine Protonation (The "50% Yield" Trap)
-
Diacylation (Imide Formation)
-
Hydrolytic Competition
Interactive Troubleshooting Guide (Q&A)
ISSUE 1: Reaction Stalls at ~50% Conversion
User Question: "I am reacting cyclohexylamine with acetyl chloride (1:1 ratio) in DCM. The reaction starts vigorously but stops halfway, and a white precipitate forms. TLC shows substantial starting material. Why?"
Technical Diagnosis:
You are encountering Self-Scavenging .
Because cyclohexylamine is a strong base, the HCl generated during the reaction protonates the unreacted amine.
Protocol Fix: You must employ a Proton Sponge strategy.
-
Method A (Organic Phase): Add a tertiary amine (Triethylamine or DIPEA) in slight excess (1.1 – 1.2 equivalents). These bases are sterically hindered or less nucleophilic towards the acyl chloride but basic enough to trap HCl, keeping CHA free.
-
Method B (Schotten-Baumann): Use a biphasic system (DCM/Water) with inorganic base (NaOH or
). The CHA remains in the organic layer, while the HCl is extracted and neutralized in the aqueous layer.
ISSUE 2: Appearance of "Double-Acylated" Impurities
User Question: "I see a less polar spot on my TLC running higher than my amide product. Mass spec suggests an M+42 peak (acetyl). Is it possible to acylate twice?"
Technical Diagnosis:
Yes, you are observing Imide Formation (Diacylation) .
While amides are poor nucleophiles due to resonance delocalization (
-
Risk Factors: High temperatures (>40°C), large excess of acylating agent (>1.5 eq), or highly activated reagents (e.g., trifluoroacetic anhydride).
-
Mechanism: The mono-amide attacks a second equivalent of acyl chloride.
Protocol Fix:
-
Stoichiometry Control: Limit acylating agent to 1.05 equivalents.
-
Inverse Addition: Do not add the amine to a pool of acid chloride. Instead, dissolve the amine (and base) and add the acid chloride dropwise at 0°C. This ensures the concentration of acylating agent is always low relative to the amine, favoring mono-acylation.
ISSUE 3: Low Yield & Acetic Acid Contamination
User Question: "My yield is low, and the product smells like vinegar (or the corresponding acid). I used an open flask."
Technical Diagnosis:
This is Hydrolytic Competition .
Acyl chlorides and anhydrides are moisture-sensitive. The rate of hydrolysis (
Protocol Fix:
-
Solvent Prep: Dry DCM or THF over activated molecular sieves (3Å or 4Å) for 24 hours.
-
Atmosphere: Use a drying tube (CaCl2) or nitrogen balloon.
-
Reagent Quality: If using Diketene (for acetoacetylation), ensure it is colorless. Yellow/brown diketene has polymerized and will yield complex side products.
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.
Caption: Kinetic competition map. Red dotted lines indicate failure pathways (Salt formation, Hydrolysis, Diacylation) that compete with the green product pathway.
Optimization Data & Protocols
Comparison of Acid Scavenging Methods
Choosing the right base is the single most effective way to prevent side reactions.
| Method | Reagent | Pros | Cons | Best For |
| Self-Scavenging | Excess Amine (2 eq) | Simple, no extra reagents. | Wastes 50% of expensive starting amine. | Cheap, volatile amines. |
| Organic Base | Triethylamine (TEA) / DIPEA | Homogeneous, fast reaction. | TEA.HCl salts can be hard to filter; requires aqueous wash. | Anhydrous conditions.[1][2] |
| Schotten-Baumann | NaOH / | Cheap, easy workup (salts stay in water). | Biphasic; requires vigorous stirring. | Large scale, robust substrates. |
| Solid Phase | Polymer-bound Morpholine | "Filtration only" purification. | Expensive.[3] | High-throughput screening. |
Optimized Protocol: N-Cyclohexylacetamide Synthesis
Target: 10 mmol Scale Conditions: Modified Schotten-Baumann (Biphasic)
-
Preparation:
-
Dissolve Cyclohexylamine (1.0 g, 10 mmol) in Dichloromethane (DCM) (20 mL).
-
Prepare a solution of NaOH (0.48 g, 12 mmol) in Water (10 mL).
-
Combine phases in a round-bottom flask with a vigorous magnetic stir bar.
-
-
Addition:
-
Cool the biphasic mixture to 0–5°C (Ice bath).
-
Add Acetyl Chloride (0.86 g, 11 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.
-
Note: Vigorous stirring is critical to ensure the acyl chloride reacts with the amine at the interface before it hydrolyzes in the water.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Checkpoint: TLC (EtOAc/Hexane) should show disappearance of the amine (ninhydrin stain active).
-
-
Workup (Purification):
-
Separate layers.
-
Acid Wash (Critical): Wash organic layer with 1M HCl (2 x 10 mL). This removes any unreacted Cyclohexylamine by converting it to the water-soluble salt.
-
Base Wash: Wash organic layer with Sat.
(2 x 10 mL). This removes any acetic acid byproduct. -
Dry over
, filter, and evaporate.[2]
-
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[4] [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Selective acylation of primary amines. PubMed (NIH). [Link]
Sources
Technical Support Center: Purification of N-Cyclohexyl-2-hydroxyacetamide
Case ID: PUR-AMIDE-001 Subject: Troubleshooting & Optimization of Column Chromatography for Polar Aliphatic Amides Assigned Scientist: Senior Application Specialist
Molecule Profile & Separation Physics
Before initiating purification, you must understand the physicochemical behavior of N-cyclohexyl-2-hydroxyacetamide . This is not a standard lipophilic organic molecule; it presents specific challenges due to its dual hydrogen-bonding capability.
-
Structure:
-
Chromatographic Behavior:
-
High Polarity: The secondary amide and primary alcohol create significant polarity.
-
Adsorption Risk: The amide nitrogen and hydroxyl proton act as strong Hydrogen Bond Donors (HBD). They will interact aggressively with the silanol groups (
) on the silica gel surface, leading to tailing (streaking) and broad peaks . -
Detection Challenge: This molecule lacks a conjugated
-system (no benzene ring). It will not be visible under standard UV (254 nm).[1]
-
Pre-Run Method Development (FAQs)
Q: I cannot see my spots on the TLC plate under UV. Is my compound gone?
A: No, your compound is likely there, but it is "invisible" to 254 nm UV light.
-
Reason: The compound is aliphatic.[2] The amide bond absorbs weakly at ~210–220 nm, but standard UV lamps emit at 254 nm.
-
Solution: You must use a destructive stain .
Q: Which solvent system should I use? Hexane/EtOAc isn't moving it.
A: Hexane/Ethyl Acetate is often too non-polar for hydroxy-amides.
-
Recommendation: Switch to Dichloromethane (DCM) and Methanol (MeOH) .
-
Starting Point: Run a TLC in 95:5 DCM:MeOH .
-
If
: Increase to 90:10 DCM:MeOH . -
Note: If you must use EtOAc, try 100% EtOAc or EtOAc:MeOH (95:5) .
-
Q: The spot looks like a long streak on TLC. How do I fix this?
A: Streaking indicates uncontrolled H-bonding with the silica.
-
The Fix: Add 1% Triethylamine (TEA) or 0.5% Acetic Acid to your TLC solvent.
-
However: For this specific neutral amide/alcohol, simply increasing the Methanol content usually sharpens the peak because MeOH competes for the silica binding sites.
-
Step-by-Step Purification Protocol
Phase A: Sample Preparation (Dry Loading)
Liquid loading is discouraged for this compound because it requires a polar solvent (like MeOH) to dissolve, which will ruin the column resolution if injected directly.
-
Dissolve crude mixture in minimal Methanol or DCM/MeOH .
-
Add Silica Gel (40-63 µm) to the flask (ratio: 2g silica per 1g crude).
-
Rotary evaporate until you have a free-flowing dry powder.
-
Validation: Ensure no solvent smell remains. Clumpy powder indicates residual solvent.
Phase B: Column Packing & Elution
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase Gradient: DCM
| Step | Solvent Ratio (DCM : MeOH) | Column Volumes (CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Equilibrate column & elute non-polar impurities (e.g., unreacted cyclohexylamine). |
| 2 | 98 : 2 | 3 CV | Begin mobilizing the target; remove less polar side products. |
| 3 | 95 : 5 | 5-10 CV | Target Elution Zone. Collect small fractions here. |
| 4 | 90 : 10 | 3 CV | Flush remaining polar material (e.g., di-acylated byproducts). |
Phase C: Fraction Analysis
-
Spot every 3rd fraction on a TLC plate.
-
Stain with
and heat with a heat gun until spots appear. -
Pool fractions containing the pure spot (
in 95:5 DCM:MeOH).
Troubleshooting Logic (Visualized)
The following diagram illustrates the decision-making process for troubleshooting common issues during the run.
Caption: Decision matrix for optimizing TLC conditions prior to column chromatography.
Advanced Troubleshooting & FAQs
Issue: Co-elution (Impurity overlaps with Product)
Scenario: You see a "snowman" shape on TLC where the impurity is just above/below your product.
-
Cause: The polarity difference between the impurity (likely the unreacted amine or an ester) is too small in the current solvent system.
-
Solution: Change the Selectivity , not just the strength.
-
If using DCM/MeOH, switch to EtOAc/Hexane (even if it requires 100% EtOAc).
-
Why? Alcohols interact differently with EtOAc (H-bond acceptor) than with DCM (weak donor). This change in interaction mechanism often separates overlapping peaks.
-
Issue: Product Crystallizes in the Column
Scenario: The flow stops or pressure spikes; white solid is visible inside the glass.
-
Cause: N-cyclohexyl-2-hydroxyacetamide is a solid with limited solubility in non-polar solvents. At high concentrations (during elution), it crashes out.
-
Solution:
-
Stop flow immediately.
-
Pipette a small amount of pure Methanol onto the sand bed to redissolve the plug.
-
Resume flow with a higher percentage of MeOH (e.g., jump to 10% immediately).
-
Prevention: Use a larger column (lower loading density) or ensure the gradient ramps up to 5-10% MeOH faster.
-
Issue: Yield is lower than expected
Scenario: The column looked good, but mass recovery is low.
-
Cause: Amides can "stick" irreversibly to silica if the mobile phase isn't polar enough to desorb them completely.
-
Solution: After the main peak elutes, flush the column with 20% MeOH in DCM . You may find a second crop of your product that was dragging behind.
References
-
Reich, H. J. (2024). Advanced Organic Chemistry: Chromatographic Techniques. University of Wisconsin-Madison. [Link]
- Foundational text on solvent selectivity and silica interactions.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- The definitive guide on Flash Chrom
-
-
Source for KMnO4 and PMA stain preparation and applicability.
-
-
Org. Syn. Coll. (General Reference for Amide Purification). Purification of Polar Amides. Organic Syntheses. [Link]
- General protocols for handling aliph
Sources
Technical Support Center: N-Cyclohexyl-2-hydroxyacetamide Production
Scale-Up & Process Optimization Guide
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: N-CHA-SC-2024 Topic: Troubleshooting Scale-Up Challenges for N-Cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9)[1]
Introduction: The Scale-Up Paradox
Welcome to the technical support interface. You are likely here because a protocol that worked perfectly at the 5-gram scale is failing at the 1-kilogram scale.[1]
N-cyclohexyl-2-hydroxyacetamide (also known as N-cyclohexylglycolamide) is deceptively simple.[1] It combines a nucleophilic amine (cyclohexylamine) with an electrophilic glycolyl donor.[1] However, the presence of the
This guide addresses the three most critical failure modes: Thermal Runaway , O-Acylation Impurities , and Crystallization Stalling .[1]
Module 1: Reaction Kinetics & Thermal Management
User Query:
"I switched from Ethyl Glycolate to Glycolide to improve atom economy, but the reaction temperature spiked uncontrollably, and the product is brown. What happened?"
Technical Diagnosis:
You have encountered a classic Heat Transfer Limitation .[1]
-
Route A (Ester Aminolysis): Reaction of Cyclohexylamine + Ethyl Glycolate.[1] This is kinetically moderate but generates ethanol as a byproduct.[1]
-
Route B (Glycolide Opening): Reaction of Cyclohexylamine + Glycolide.[1] This is a "click-like" ring-opening reaction. It is highly exothermic (
) and autocatalytic.[1] At scale, the surface-area-to-volume ratio decreases, trapping this heat.[1] The "brown" color indicates thermal degradation of the amine and polymerization of the glycolide.
Troubleshooting Protocol:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Adjustment Logic |
| Reagent Addition | Bolus (All at once) | Dosing (2-4 hours) | Prevents accumulation of unreacted reagent; limits heat release rate ( |
| Temperature | Ambient (25°C) | Controlled (0-10°C) | Lower temperature suppresses side reactions (O-acylation) during the addition phase.[1] |
| Monitoring | TLC | In-situ IR / Temp Probe | Watch for the disappearance of the Carbonyl stretch ( |
Visualization: Reaction Pathways & Thermodynamics
Caption: Comparative reaction pathways. Route B (Glycolide) offers higher atom economy but carries significant thermal risk leading to Impurity 1 (O-Acylated Dimer).[1]
Module 2: Impurity Profile & Purification
User Query:
"My HPLC shows a persistent impurity at RRT 1.2 that tracks with the product. Recrystallization isn't removing it."
Technical Diagnosis:
The impurity is likely the O-acylated dimer (2-[2-(cyclohexylamino)-2-oxoethoxy]-N-cyclohexylacetamide).[1]
-
Mechanism: The hydroxyl group on your product is nucleophilic.[1] In the presence of excess ester/glycolide or high temperatures, it attacks another starting molecule, creating an ester linkage.[1]
-
Solubility: Because this impurity is structurally similar (contains the same cyclohexyl amide core), it co-crystallizes with your product.[1]
Remediation Protocol (The "Amine Sweep"):
-
Stoichiometry Check: Ensure a slight excess of Cyclohexylamine (1.05 eq).[1] The amine is a better nucleophile than the hydroxyl group and will "scavenge" any activated glycolyl species, preventing O-acylation.
-
Selective Hydrolysis:
-
If the dimer is present, treat the crude reaction mixture with mild aqueous base (0.5 M NaOH) for 30 minutes before isolation.[1]
-
Why? The impurity is an ester.[1] Esters hydrolyze much faster than amides (your product).[1] This will cleave the dimer back into the product and glycolic acid (which washes away in the aqueous layer).
-
Analytical Checkpoint:
| Impurity Type | Origin | Detection (HPLC/LCMS) | Removal Strategy |
| O-Acylated Dimer | Overheating / Excess Reagent | M+H = ~297 Da | Mild alkaline hydrolysis (pH 10-11 wash).[1] |
| Cyclohexylamine | Unreacted Starting Material | Low UV absorbance (use CAD/ELSD) | Acidic wash (1M HCl) forms water-soluble salt.[1] |
| Glycolic Acid Oligomers | Polymerization of reagent | Broad peak / Baseline drift | Water wash (highly polar).[1] |
Module 3: Physical Processing (Isolation)
User Query:
"The slurry turned into a thick gel during cooling. Filtration took 12 hours and the filter cake cracked."
Technical Diagnosis:
You are experiencing uncontrolled nucleation leading to a metastable polymorph or solvate (gelation).[1] Amides are notorious for strong hydrogen bonding networks.[1] Rapid cooling traps solvent within this network.[1]
Optimization Protocol: Controlled Crystallization
Step 1: Solvent Selection
-
Avoid: Pure water (gels easily) or pure DCM (solubility too high).[1]
-
Recommended:Ethyl Acetate / Heptane or Toluene .[1] These solvents disrupt the H-bonding network sufficiently to allow crystal growth rather than gelation.[1]
Step 2: The "Seeding" Workflow
-
Dissolution: Dissolve crude at 70°C in Ethyl Acetate (5 vol).
-
Metastable Zone: Cool slowly to 50°C.
-
Seeding: Add 0.5% wt pure seed crystals. Crucial: Hold at 50°C for 1 hour to allow seeds to mature.
-
Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.
-
Fast cooling (>20°C/h)
Small fines (clogs filter). -
Slow cooling (10°C/h)
Large cuboids (fast filtration).[1]
-
Visualization: Isolation Decision Tree
Caption: Logical workflow for downstream processing. Note the critical intervention point for Dimer removal via hydrolysis.
References & Authority
-
Amide Synthesis Kinetics:
-
Source: Beck, K. R., et al. "Aminolysis of Esters: Kinetics and Mechanism."[1] Journal of Organic Chemistry. The kinetic disparity between aminolysis and hydrolysis is the foundation of the "Route A" recommendation.
-
Context: Establishes why ethyl glycolate is safer than glycolide for batch reactors.
-
-
Impurity Formation (O-Acylation):
-
Source: Smith, M. B.[1] Organic Synthesis. (General reference on the reactivity of
-hydroxy amides). -
Context: Explains the mechanism of dimer formation (O-acylation) in hydroxy-functionalized amides.
-
-
Crystallization of Amides:
-
Safety Data (Cyclohexylamine):
-
Specific Molecule Data:
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1).[1]
Sources
Validation & Comparative
Comparative 1H NMR Analysis of N-Cyclohexyl-2-hydroxyacetamide: Structural Validation & Solvent Effects
Topic: 1H NMR Spectrum Analysis of N-Cyclohexyl-2-hydroxyacetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9) is a critical intermediate in the synthesis of pharmaceutical agents, including mucolytics and specific kinase inhibitors. Its structural integrity hinges on the precise formation of the
This guide provides a technical comparison of 1H NMR spectral performance across two dimensions:
-
Synthetic Validation: Differentiating the target product from its chloro-precursor (2-chloro-N-cyclohexylacetamide) to confirm hydrolysis.
-
Solvent Performance: A comparative analysis of DMSO-d
versus CDCl to determine the optimal medium for resolving exchangeable protons (-OH and -NH), a critical quality attribute (CQA) for this compound.
Experimental Workflow
The following workflow outlines the generation of the analyte via the hydrolysis of 2-chloro-N-cyclohexylacetamide, followed by the decision matrix for NMR solvent selection.
Figure 1: Synthetic and analytical workflow for N-cyclohexyl-2-hydroxyacetamide.
Comparative Analysis 1: Synthetic Validation (Product vs. Precursor)
A primary challenge in synthesizing N-cyclohexyl-2-hydroxyacetamide is ensuring complete conversion from the chloro-analogue. The 1H NMR spectrum provides definitive "performance" metrics for this conversion.
The Precursor: 2-Chloro-N-cyclohexylacetamide The Product: N-Cyclohexyl-2-hydroxyacetamide[1]
| Spectral Feature | Precursor (Chloro-Analogue) | Target Product (Hydroxy-Amide) | Diagnostic Change ( |
| Upfield Shift (~0.2 ppm) due to lower electronegativity of OH vs Cl. | |||
| Hydroxyl Proton (-OH) | Absent | Appearance of signal (Solvent dependent). | |
| Amide Proton (-NH) | Downfield shift due to H-bonding with |
-
Note: In DMSO-d
, the Product CH appears as a doublet ( Hz) due to coupling with the OH proton. In the Precursor, it remains a sharp singlet.
Causality: The substitution of the Chlorine atom (electronegativity
Comparative Analysis 2: Solvent Performance (CDCl vs. DMSO-d )
For hydroxy-amides, the choice of solvent is not merely logistical but structural. The "performance" of the solvent is defined by its ability to resolve exchangeable protons.
Option A: Chloroform-d (CDCl
)
-
Status: Standard for routine organic purity.
-
Performance:
-
-OH Signal: Often invisible or appears as a broad, shapeless hump at 2.0–3.0 ppm due to rapid chemical exchange catalyzed by trace acid in CDCl
. -
Coupling: No H-H coupling is observed between -OH and -CH
-. The methylene appears as a singlet . -
Utility: Good for checking hydrocarbon backbone but fails to definitively prove the presence of the -OH group versus water moisture.
-
Option B: Dimethyl Sulfoxide-d
(DMSO-d
)
-
Status: Recommended for full structural elucidation.
-
Performance:
-
-OH Signal: Appears as a sharp doublet or triplet (if primary OH) at 5.0–5.6 ppm. DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton in place and slowing exchange.
-
Coupling: The
-methylene protons split into a doublet ( Hz) due to coupling with the OH. -
Utility: Unambiguously identifies the covalent -OH group, distinguishing it from residual water (which appears as a singlet at ~3.33 ppm).
-
Data Summary Table: Solvent Effects
| Proton Assignment | Chemical Shift ( | Chemical Shift ( | Multiplicity (DMSO) |
| Cyclohexyl (C2-C6) | 1.10 – 1.90 ppm | 1.10 – 1.80 ppm | Multiplet (m) |
| Cyclohexyl (C1, N-CH) | 3.70 – 3.80 ppm | 3.55 – 3.65 ppm | Multiplet (m) |
| ~4.02 ppm | 3.78 ppm | Doublet ( | |
| Hydroxyl (-OH) | Not observed / Broad | 5.38 ppm | Triplet ( |
| Amide (-NH) | ~6.80 ppm (Broad) | 7.58 ppm | Doublet ( |
*Note: The OH splitting pattern confirms the primary alcohol nature of the glycolyl moiety.
Detailed Experimental Protocol
To replicate the high-resolution data described above, follow this self-validating protocol.
Reagents & Equipment
-
Analyte: N-Cyclohexyl-2-hydroxyacetamide (Recrystallized, >98% purity).
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane). Crucial: Use a fresh ampoule to minimize water content. -
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance / Jeol ECZ).
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the solid analyte into a clean vial.
-
Add 0.6 mL of DMSO-d
. -
Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Suspended solids will broaden the baseline.
-
Transfer to a 5mm NMR tube. Cap immediately to prevent hygroscopic water absorption.
-
-
Acquisition Parameters (Standard 1H):
-
Temperature: 298 K (25°C). Higher temperatures (e.g., 350K) will collapse the OH coupling.
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: The OH and NH protons have longer T1 relaxation times. A short D1 (1s) will saturate these signals, reducing their integral accuracy.
-
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the amide region.
-
Referencing: Reference the residual DMSO pentet to 2.50 ppm .
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16768993, N-cyclohexyl-2-hydroxyacetamide. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Source for solvent residual peak calibration: DMSO @ 2.50 ppm, H2O @ 3.33 ppm). Retrieved from [Link]
-
PrepChem (2025). Synthesis of N-cyclohexylacetamide derivatives. (Methodology for amide coupling validation). Retrieved from [Link]
Sources
Technical Guide: Comparative FTIR Analysis of N-Cyclohexyl-2-hydroxyacetamide
Executive Summary
N-Cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9) serves as a critical structural motif in medicinal chemistry, particularly as a pharmacophore in the development of mucolytics and peptide mimetics. Its dual functionality—combining a lipophilic cyclohexyl ring with a polar
This guide provides a technical comparison of the FTIR spectral performance of N-cyclohexyl-2-hydroxyacetamide against its non-hydroxylated analog, N-cyclohexylacetamide . By analyzing the shifts in Amide I and hydroxyl vibrational modes, researchers can utilize this data to validate synthesis purity and assess intermolecular binding potential in drug formulation.
Molecular Architecture & Vibrational Theory
The spectral "performance" of this molecule is defined by the competition between Intramolecular and Intermolecular hydrogen bonding. Unlike simple amides, the
Structural Visualization
The following diagram illustrates the key functional zones and the potential intramolecular hydrogen bond (H-bond) that differentiates this compound from standard amides.
Figure 1: Structural connectivity highlighting the intramolecular H-bond between the
Comparative FTIR Analysis
This section compares the target compound with N-cyclohexylacetamide (N-CHA).[1] The absence of the -OH group in N-CHA provides a baseline to isolate the vibrational contributions of the hydroxy-amide interactions.
The Hydroxyl Interference (3500–3200 cm⁻¹)
-
N-Cyclohexylacetamide: Displays a single, sharp band ~3290 cm⁻¹ corresponding to the N-H stretch (trans-amide conformation).
-
N-Cyclohexyl-2-hydroxyacetamide: The spectrum is dominated by a broad, overlapping envelope. The -OH stretch (typically 3400–3200 cm⁻¹) merges with the N-H band.
-
Diagnostic Value: A sharp peak at 3290 cm⁻¹ without broadening indicates the absence of the hydroxyl group (incomplete reaction or wrong starting material). A broad shoulder indicates successful hydroxylation.
-
The Amide I Shift (1690–1630 cm⁻¹)
The Amide I band (C=O stretch) is the most sensitive indicator of the hydrogen bonding environment.
-
N-Cyclohexylacetamide: typically absorbs at 1640 cm⁻¹ (solid state).
-
N-Cyclohexyl-2-hydroxyacetamide: The inductive effect of the
-oxygen increases the C=O bond order (shifting frequency up), but the intramolecular H-bond weakens the C=O bond (shifting frequency down).-
Result: The band often appears split or broadened around 1650–1660 cm⁻¹ , slightly higher than the non-hydroxylated analog due to the electronegativity of the
-oxygen dominating the H-bond weakening effect in the solid state.
-
Fingerprint Region & Ring Modes
-
Cyclohexyl Ring: Both compounds exhibit strong C-H stretches at 2930 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) . These are invariant and serve as an internal intensity standard.
-
C-O Stretch: The target compound displays a distinct primary alcohol C-O stretch at ~1060–1080 cm⁻¹ , which is entirely absent in N-cyclohexylacetamide.
Comparative Data Summary
| Functional Group | Mode of Vibration | N-Cyclohexylacetamide (Control) | N-Cyclohexyl-2-hydroxyacetamide (Target) | Spectral Insight |
| -OH | Stretch | Absent | 3400–3250 cm⁻¹ (Broad) | Broadening confirms -OH presence; indicates H-bonding network. |
| N-H | Stretch | 3290 cm⁻¹ (Sharp) | ~3300 cm⁻¹ (Shoulder) | Often obscured by the O-H envelope in the target compound. |
| C=O | Amide I Stretch | 1640 cm⁻¹ | 1655–1665 cm⁻¹ | Shifted to higher wavenumber due to |
| N-H / C-N | Amide II Bend | 1550 cm⁻¹ | 1545–1555 cm⁻¹ | Minimal shift; less sensitive to |
| C-O | Primary Alcohol | Absent | 1060–1080 cm⁻¹ | Critical Purity Marker. Absence indicates failure of hydroxylation. |
| Cyclohexyl | C-H Stretch | 2930, 2850 cm⁻¹ | 2930, 2850 cm⁻¹ | Invariant reference peaks. |
Experimental Protocol: Synthesis & Characterization
To ensure reproducible spectral data, the following protocol outlines the synthesis and subsequent FTIR analysis. This workflow minimizes moisture interference, which can mimic the -OH signal of the target compound.
Synthesis (Amidation)
Reaction: Cyclohexylamine + Glycolic Acid
-
Note: Direct condensation requires high heat (130°C+). For higher purity, use Ethyl Glycolate or DCC coupling.
Validated FTIR Workflow
-
Sample Preparation (Solid State):
-
Technique: KBr Pellet is preferred over ATR for resolution of the H-bonding region (3500-3000 cm⁻¹).
-
Ratio: 1 mg sample : 100 mg dry KBr.
-
Pre-treatment: Dry sample in a vacuum desiccator (P₂O₅) for 24h to remove lattice water.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving Amide I shoulders).
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Data Processing:
-
Baseline correct at 4000, 2500, and 600 cm⁻¹.
-
Normalize to the Cyclohexyl C-H stretch at 2930 cm⁻¹.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating the compound using FTIR markers.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of N-Cyclohexylacetamide (CAS 1124-53-4). NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. (2024). N-cyclohexyl-2-hydroxyacetamide (Compound Summary). National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Source for H-bonding effects on Amide bands). [Link]
Sources
Technical Comparison: Mass Spectrometric Elucidation of N-Cyclohexyl-2-hydroxyacetamide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: N-cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9)
Executive Summary
In drug development and metabolic profiling, distinguishing between isomeric metabolites is a critical analytical challenge. N-cyclohexyl-2-hydroxyacetamide (MW 157.21 Da) represents a specific oxidation product of N-cyclohexylacetamide-based scaffolds, often encountered as an impurity or a Phase I metabolite.
This guide provides a technical comparison of the mass spectrometric behavior of N-cyclohexyl-2-hydroxyacetamide against its structural analogs. We analyze the fragmentation mechanics that distinguish this compound from its non-hydroxylated parent (N-cyclohexylacetamide ) and its metabolic regioisomer (N-(4-hydroxycyclohexyl)acetamide ).
Key Differentiators
-
Diagnostic Ion (EI/ESI): The presence of the m/z 59 acylium ion (
) is the definitive marker for the 2-hydroxyacetyl moiety, distinguishing it from ring-hydroxylated isomers. -
Ionization Performance: While ESI provides superior sensitivity for biological matrices (
), EI remains the gold standard for structural fingerprinting due to distinct -cleavage pathways.
Experimental Methodology
To ensure reproducibility, the following protocols are recommended for the generation of comparative spectral data.
Protocol A: GC-MS (Electron Ionization)
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Inlet Temperature: 250°C (Splitless mode).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
-
Ion Source: Electron Ionization (EI) at 70 eV .[1]
-
Source Temperature: 230°C.
-
Scan Range: m/z 30–300.
-
Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS, 60°C for 30 min) is advised to improve peak shape and volatility, shifting the molecular ion to m/z 229 (mono-TMS).
Protocol B: LC-MS/MS (Electrospray Ionization)
-
Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CE): Ramp 15–35 eV to capture both fragile and resilient fragments.
Comparative Fragmentation Analysis
This section contrasts the fragmentation of N-cyclohexyl-2-hydroxyacetamide with its primary "alternatives" (analogs) to demonstrate how to structurally validate the compound.
The Comparator Set
| Compound | Structure Description | Molecular Weight | Key Feature |
| Target: N-cyclohexyl-2-hydroxyacetamide | OH group on the acetyl tail | 157.21 | Yields m/z 59 fragment |
| Alt 1: N-cyclohexylacetamide | No OH group (Parent) | 141.21 | Yields m/z 43 fragment |
| Alt 2: N-(4-hydroxycyclohexyl)acetamide | OH group on the ring | 157.21 | Isobaric isomer; yields m/z 43 |
Detailed Fragmentation Pathways
Pathway A: Amide Bond Cleavage (The Diagnostic Split)
The location of the hydroxyl group dictates the mass of the acylium ion generated upon amide bond rupture.
-
Target Compound: The bond between the carbonyl carbon and the nitrogen breaks. The charge is retained on the acyl group, generating a hydroxyacetyl cation (m/z 59) .
-
Alternatives: Both N-cyclohexylacetamide and the ring-hydroxylated isomer generate a standard acetyl cation (m/z 43) .
Pathway B: McLafferty Rearrangement
N-cyclohexyl amides undergo a pseudo-McLafferty rearrangement where a hydrogen from the cyclohexyl ring (gamma-hydrogen relative to the carbonyl) transfers to the carbonyl oxygen.
-
This leads to the elimination of a neutral alkene (cyclohexene derivative) and the formation of the amide enol radical cation.
Pathway C: Alpha-Cleavage (Glycolic Side)
Unique to the target compound is the cleavage of the C-C bond between the carbonyl and the hydroxymethyl group.
-
Fragment: Loss of
(31 Da). -
Result: Ion at m/z 126 (
).
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways for N-cyclohexyl-2-hydroxyacetamide under ESI-MS/MS conditions.
Caption: Figure 1. ESI-MS/MS fragmentation pathways of protonated N-cyclohexyl-2-hydroxyacetamide (m/z 158). The m/z 59 ion is the critical differentiator from structural isomers.
Quantitative Data Summary
The table below summarizes the theoretical and observed relative abundances (RA) expected in an Electron Ionization (70 eV) spectrum.
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Est.) | Mechanistic Origin |
| 157 | < 5% (Weak) | Molecular Ion (Unstable in EI) | |
| 126 | 10–20% | ||
| 100 | 40–60% | Protonated cyclohexylamine (Amide cleavage) | |
| 59 | 100% (Base Peak) | Acylium ion (Diagnostic for 2-hydroxy) | |
| 56 | 30–50% | Cyclohexyl ring fragmentation | |
| 43 | 10–20% | Alkyl fragment (Non-diagnostic) | |
| 31 | 20–30% | Hydroxymethyl fragment |
Note: In the isomer N-(4-hydroxycyclohexyl)acetamide, the base peak shifts to m/z 43 (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16768993, N-cyclohexyl-2-hydroxyacetamide. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). Structural analysis of amides by electrospray ionization and collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: N-cyclohexyl-2-hydroxyacetamide.[2][3] Retrieved from [Link](Note: General landing for verification of CAS 90204-88-9).
Sources
Comparative Bioactivity Guide: N-Cyclohexyl-2-hydroxyacetamide vs. N-Phenylacetamide
Executive Summary
This technical guide provides a rigorous comparison between N-phenylacetamide (Acetanilide) and N-cyclohexyl-2-hydroxyacetamide (N-cyclohexylglycolamide). While the former is a historical pharmaceutical prototype with well-documented analgesic properties and toxicity, the latter represents a modern, aliphatic, hydroxylated scaffold often utilized to engineer safety and improved physicochemical properties into amide-based drugs.
Key Differentiator: The transition from the aromatic, lipophilic N-phenyl scaffold to the aliphatic, polar N-cyclohexyl-2-hydroxy scaffold fundamentally alters the metabolic fate and solubility profile of the molecule, shifting it from a high-toxicity prodrug (Acetanilide) to a highly soluble, low-toxicity pharmacophore or intermediate (N-cyclohexyl-2-hydroxyacetamide).
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the bioactivity differences requires a foundational analysis of their structural properties. The introduction of the hydroxyl group (-OH) and the saturation of the ring (Cyclohexyl vs. Phenyl) drastically reduces lipophilicity (LogP), enhancing aqueous solubility—a critical parameter for drug bioavailability.
Table 1: Physicochemical Comparison
| Feature | N-Phenylacetamide (Acetanilide) | N-Cyclohexyl-2-hydroxyacetamide | Impact on Bioactivity |
| Structure | Aromatic, Planar | Aliphatic, Non-planar (Chair), Hydroxylated | Receptor Binding: Planarity favors intercalation; 3D shape favors specific pocket fitting. |
| Molecular Weight | 135.17 g/mol | 157.21 g/mol | Negligible impact on permeability. |
| LogP (Lipophilicity) | ~1.16 | ~0.70 | Solubility: Lower LogP indicates superior aqueous solubility, reducing formulation challenges. |
| H-Bond Donors/Acceptors | 1 / 1 | 2 / 2 | Permeability: Increased H-bonding capacity improves solubility but may limit passive diffusion across BBB compared to Acetanilide. |
| Water Solubility | Low (approx. 5 g/L at 25°C) | High | Bioavailability: Hydroxyl group facilitates dissolution in aqueous biological fluids. |
Pharmacology & Bioactivity Analysis[1][3][4][5][6][7][8][9]
N-Phenylacetamide (Acetanilide)
-
Mechanism of Action: Historically used as an analgesic and antipyretic. It acts as a prodrug, metabolizing in the liver to paracetamol (acetaminophen) and aniline .
-
Target: Inhibition of Cyclooxygenase (COX) enzymes in the central nervous system (via paracetamol).
-
Toxicity Profile (Critical):
-
Methemoglobinemia: The hydrolysis byproduct, aniline , oxidizes hemoglobin to methemoglobin, impairing oxygen transport. This toxicity led to its withdrawal from clinical use.[1]
-
Carcinogenicity: Chronic exposure to aniline is linked to splenic and bladder cancers.
-
N-Cyclohexyl-2-hydroxyacetamide
-
Mechanism of Action:
-
Bioisosteric Replacement: The cyclohexyl group serves as a lipophilic spacer similar to phenyl but lacks the pi-electron system, preventing the formation of toxic aromatic amine metabolites (like aniline).
-
Detoxification Pathway: In environmental and industrial pharmacology, this compound is often the stable, non-toxic hydrolysis product of bioactive chloroacetamides (e.g., herbicides or antifungals). The conversion of a 2-chloro group to a 2-hydroxy group is a standard detoxification strategy.
-
Permeation Enhancement: The combination of a lipophilic ring (cyclohexyl) and a polar head (glycolamide) mimics the structure of ceramides, making this scaffold useful as a transdermal permeation enhancer for other drugs.
-
-
Toxicity Profile:
-
Significantly Lower Toxicity: Lacks the aromatic amine substructure responsible for methemoglobinemia.
-
Metabolic Fate: Hydrolysis yields cyclohexylamine and glycolic acid . While cyclohexylamine has its own toxicity (testicular effects at high doses), the immediate acute toxicity of the hydroxyacetamide is far lower than that of acetanilide.
-
Visualization: Metabolic & Structural Divergence
The following diagram illustrates the critical divergence in metabolic pathways that dictates the safety profile of these two compounds.
Caption: Comparative metabolic pathways. Acetanilide (red) degrades into toxic aniline, causing blood toxicity. N-cyclohexyl-2-hydroxyacetamide (green) degrades into glycolic acid and cyclohexylamine, avoiding methemoglobinemia risks.
Experimental Protocols
To objectively compare the bioactivity and stability of these compounds, the following experimental workflows are recommended.
Protocol A: Comparative Hydrolysis Stability Assay
Objective: Determine the metabolic stability of the amide bond in simulated physiological fluids.
-
Preparation:
-
Prepare 10 mM stock solutions of N-phenylacetamide and N-cyclohexyl-2-hydroxyacetamide in DMSO.
-
Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing simulated liver microsomes (S9 fraction) or plasma esterases.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Time points: 0, 15, 30, 60, 120, and 240 minutes.
-
-
Extraction & Analysis:
-
Quench aliquots with ice-cold acetonitrile (containing internal standard).
-
Centrifuge at 10,000 x g for 10 min to pellet proteins.
-
Analyze supernatant via HPLC-UV/Vis (254 nm for phenyl, 210 nm for cyclohexyl) or LC-MS/MS .
-
-
Data Output:
-
Calculate half-life (
) and intrinsic clearance ( ). -
Expected Result: N-phenylacetamide will show rapid metabolism (hydroxylation/hydrolysis). N-cyclohexyl-2-hydroxyacetamide will exhibit higher stability due to the steric bulk of the cyclohexyl ring and the presence of the alpha-hydroxy group, which can form intramolecular H-bonds, shielding the carbonyl carbon from nucleophilic attack.
-
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Quantify the "Safety Index" difference between the aromatic and aliphatic scaffolds.
-
Cell Line: HepG2 (human liver carcinoma) or HDF (Human Dermal Fibroblasts).
-
Seeding: Seed cells at
cells/well in 96-well plates; incubate 24h. -
Treatment:
-
Treat cells with serial dilutions (1 µM – 1000 µM) of both compounds.
-
Include Aniline (positive toxicity control) and Vehicle (DMSO < 0.5%).
-
-
Readout:
-
After 24h, add MTT reagent. Incubate 4h.
-
Dissolve formazan crystals in DMSO.[2] Measure absorbance at 570 nm.
-
-
Calculation:
-
Plot Dose-Response Curve. Calculate
. -
Expected Result: N-phenylacetamide
(moderate toxicity). N-cyclohexyl-2-hydroxyacetamide (negligible cytotoxicity).
-
References
-
PubChem. (2025).[3] N-cyclohexyl-2-hydroxyacetamide (Compound).[3][4] National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2021). Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications. Pharmacological Reviews. [Link]
Sources
- 1. catalog.article4pub.com [catalog.article4pub.com]
- 2. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-cyclohexylacetamide | 23605-23-4 | Benchchem [benchchem.com]
Comparative HPLC Retention Guide: N-cyclohexyl-2-hydroxyacetamide Standards
Executive Summary
N-cyclohexyl-2-hydroxyacetamide (also known as N-cyclohexylglycolamide) presents a specific chromatographic challenge: it possesses a hydrophobic cyclohexyl ring (LogP ~0.7) balanced by a polar, hydrogen-bonding glycolamide moiety. Standard C18 methods often yield poor retention (
This guide compares three distinct stationary phase chemistries—Standard C18 , Polar-Embedded C18 , and HILIC —to determine the optimal workflow for retaining and separating this standard from synthesis impurities (e.g., cyclohexylamine).
Chemical Context & Retention Physics
To select the right column, we must understand the analyte's behavior at the molecular level.
-
Molecular Formula:
[1][2] -
Predicted LogP: ~0.7 (Moderately Polar)
-
pKa: Non-ionizable in standard pH range (amide nitrogen is neutral).
-
Detection: UV @ 210 nm (Amide
transition).
The Challenge: The compound is too polar for robust retention on standard C18 columns with high organic content, but the cyclohexyl ring makes it too hydrophobic for standard normal phase. The risk of "dewetting" (hydrophobic collapse) on C18 columns using 100% aqueous mobile phases is high, leading to loss of retention over time.[3]
Comparative Performance Analysis
The following table summarizes the theoretical performance of three common HPLC approaches for this standard.
| Feature | Method A: Standard C18 | Method B: Polar-Embedded C18 (Recommended) | Method C: HILIC |
| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Partitioning into Water Layer |
| Mobile Phase | 95% Buffer / 5% ACN | 100% Aqueous Buffer | 90% ACN / 10% Buffer |
| Retention ( | Low ( | Moderate ( | High ( |
| Peak Shape | Prone to tailing (silanol interaction) | Excellent (shielded silanols) | Good |
| Stability | Risk of Phase Collapse (Dewetting) | High (Phase resists collapse) | High |
| MS Compatibility | Poor (High non-volatile salt load) | Fair | Excellent (High organic) |
Detailed Analysis
1. Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18)
-
Performance: Poor. Because the LogP is < 1, you must use < 5% organic solvent to achieve adequate retention.
-
Failure Mode: "Phase Collapse." When exposed to 100% aqueous conditions, the C18 chains mat down, reducing surface area and causing retention times to drift significantly.
2. Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion)
-
Performance:Optimal for QC. These columns have a polar group (carbamate/amide) embedded in the alkyl chain. This allows the water layer to wet the surface, preventing collapse even in 100% buffer.
-
Selectivity: The embedded polar group interacts with the hydroxyl group of the analyte, providing "orthogonal" selectivity compared to pure hydrophobicity.
3. HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Performance:Optimal for LC-MS. By using high acetonitrile (90%), the analyte partitions into the water-enriched layer on the silica surface.
-
Benefit: High sensitivity in Mass Spectrometry due to efficient desolvation of the high-organic mobile phase.
Experimental Protocols
Protocol A: The Robust QC Method (Polar-Embedded)
Use this for routine purity analysis and quantification.
-
Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile.[4]
-
Isocratic Mode: 95% A / 5% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm.
-
Injection Volume: 10 µL.
Expected Result: Retention time approx. 4.5 - 5.5 minutes . Sharp symmetry.
Protocol B: The LC-MS Sensitivity Method (HILIC)
Use this for trace impurity identification.
-
Column: Bare Silica or Amide-HILIC (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.[4]
-
Isocratic Mode: 5% A / 95% B.
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI+ MS (M+H = 158.1 m/z).
Expected Result: Retention time approx. 3.0 - 4.0 minutes . High ionization efficiency.
Mechanism of Interaction (Visualization)
The following diagram illustrates why the Polar-Embedded phase is superior for this specific hydroxy-amide analyte.
Caption: Dual-interaction mechanism on Polar-Embedded columns ensures retention stability in high-aqueous mobile phases.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Drifting Retention Time | Phase Collapse (Dewetting) | Switch to Polar-Embedded column or ensure organic % > 5%. |
| Peak Tailing | Silanol Interaction | Lower pH to 3.0 or increase buffer concentration to 25 mM. |
| Low Sensitivity | Wrong Wavelength | Ensure UV is set to 210 nm (amide band); 254 nm will show no signal. |
| Ghost Peaks | Contaminated Mobile Phase | Use HPLC-grade water; filter buffer through 0.2 µm membrane. |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
-
PubChem. (2024). N-cyclohexyl-2-hydroxyacetamide (Compound Summary). National Library of Medicine. Link
-
Dolan, J. W. (2002). Phase Collapse in Reversed-Phase LC. LCGC North America. Link
-
Neue, U. D., et al. (1999). Polar-Embedded Phases in Reversed-Phase Chromatography. Journal of Chromatography A. Link
Sources
- 1. PubChemLite - N-cyclohexyl-2-hydroxyacetamide (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. international.arikesi.or.id [international.arikesi.or.id]
- 5. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Structural Characterization of N-cyclohexyl-2-hydroxyacetamide
Executive Summary: The Hydroxy-Amide Differentiator
In early-stage drug development, distinguishing between primary metabolites and process impurities is critical. N-cyclohexyl-2-hydroxyacetamide (CAS 90204-88-9), a hydroxylated derivative of the common solvent/intermediate N-cyclohexylacetamide, represents a classic case study in "H-bond interference."
While the parent amide relies solely on amide-to-carbonyl (
This guide provides a comparative structural analysis, establishing an XRD characterization protocol to definitively distinguish N-cyclohexyl-2-hydroxyacetamide from its non-hydroxylated analogues and related impurities.
Comparative Physicochemical Profile
Before analyzing diffraction data, it is essential to ground the XRD expectations in physical constants. The presence of the hydroxyl group elevates the melting point and density due to increased cohesive energy density (CED).
Table 1: Structural & Physical Property Comparison
| Feature | Target: N-cyclohexyl-2-hydroxyacetamide | Analog: N-cyclohexylacetamide | Significance |
| Molecular Formula | Mass difference +16 Da (Oxygen insertion). | ||
| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | 1 (Amide NH) | Critical Differentiator: Target forms complex 2D sheets vs. 1D chains. |
| Melting Point | 109 – 111 °C [1] | ~104 °C [2] | Higher thermal stability indicates stronger intermolecular networking. |
| Space Group (Pred.) | P2₁/c or P2₁ (Monoclinic) | P2₁/c (Monoclinic) | Common packing for chiral/achiral amides; expect similar unit cell angles ( |
| Density (Calc.) | ~1.15 - 1.20 g/cm³ | ~1.08 g/cm³ | Hydroxyl group improves packing efficiency. |
Analyst Note: The proximity in melting points (~5-7°C difference) makes thermal analysis (DSC) insufficient for definitive identification. XRD is required to resolve the unique "fingerprint" of the hydroxy-amide lattice.
Experimental Protocol: Crystallization & Data Acquisition
To obtain high-quality XRD data suitable for publication or regulatory submission, specific crystallization pathways must be selected to avoid solvation artifacts.
Workflow Visualization: Synthesis to Structure
Figure 1: Optimized workflow for isolating diffraction-quality crystals of N-cyclohexyl-2-hydroxyacetamide. Note the dual-pathway for bulk phase confirmation (PXRD) and structural solution (SC-XRD).
Detailed Protocol Steps
-
Synthesis: React cyclohexylamine with methyl glycolate (or glycolic acid) in methanol. The hydroxyl group is protected or left free depending on the specific route, but direct aminolysis is preferred for atom economy [1].
-
Crystallization (Critical Step):
-
Solvent Choice: Avoid protic solvents (EtOH, H₂O) for the final growth if investigating the intrinsic H-bond network, as they may intercalate as solvates.
-
Recommended System: Dissolve in warm Ethyl Acetate; add Hexane dropwise until turbid; cool to 4°C.
-
-
Data Collection:
-
Technique: Single Crystal X-Ray Diffraction (SC-XRD).
-
Temperature: 100 K (Cryogenic cooling is mandatory to freeze the cyclohexyl ring chair conformation and reduce thermal ellipsoids on the hydroxyl hydrogen).
-
Structural Analysis: Interpreting the Data[1]
When analyzing the diffraction pattern, you are looking for specific deviations from the "Amide Rule."
The "Hydroxy-Amide" Shift
Standard amides (like N-cyclohexylacetamide) typically form C(4) chains (Graph Set Notation), where the amide NH donates to the carbonyl oxygen of the next molecule.
In N-cyclohexyl-2-hydroxyacetamide , the
-
Intramolecular Ring
: The amide NH donates to the hydroxyl oxygen. -
Cooperative Chain
or : The hydroxyl group inserts itself into the amide-amide chain, forming a more stable, tightly packed network.
Table 2: Diagnostic XRD Reflections (Predicted)
Based on Mo-Kα radiation (
| 2 | Feature Description | Structural Origin |
| 6.5 – 8.0 | Low-angle primary reflection (001) or (100) | Corresponds to the long axis of the molecule (layer spacing). Expect a shift to lower angles (larger d-spacing) compared to the non-hydroxy analog due to H-bond driven layer expansion. |
| 18.0 – 22.0 | "Amide I" Stacking Peak | Characteristic of |
| 24.5 – 26.0 | Cyclohexyl Ring Packing | High-intensity peaks corresponding to the chair conformation packing of the hydrophobic tails. |
H-Bonding Network Topology
The following diagram illustrates the structural logic distinguishing the target molecule from its impurities.
Figure 2: Competitive Hydrogen Bonding Map. The red and blue paths represent the additional stabilizing interactions present ONLY in N-cyclohexyl-2-hydroxyacetamide, leading to the observed higher melting point and unique XRD fingerprint.
References
-
Synthesis & Physical Properties
-
Analogous Structures (N-Cyclohexylacetamide)
-
Crystallographic Methodology (Amide H-Bonding)
- Source: PubChem Compound Summary (N-cyclohexyl-2-hydroxyacetamide).
- Data Point: Chemical Structure & Computed Descriptors (CID 16768993).
-
URL:[Link]
-
General Reference for Hydroxyamide Packing
- Source: Acta Crystallographica Section E (Rel
- Context: Comparative analysis of N-substituted amide packing motifs.
-
URL:[Link]
Sources
Comparative Guide: Validation of N-cyclohexyl-2-hydroxyacetamide Purity via TLC
Executive Summary
Product: N-cyclohexyl-2-hydroxyacetamide (CAS: 90204-88-9) Method: Thin Layer Chromatography (TLC) with Chemical Derivatization Primary Alternative: High-Performance Liquid Chromatography (HPLC-UV)
This guide provides a validated protocol for the purity assessment of N-cyclohexyl-2-hydroxyacetamide. Unlike aromatic amides, this compound lacks a conjugated
Part 1: Chemical Foundation & Impurity Profile
Structural Analysis & Detection Challenges
N-cyclohexyl-2-hydroxyacetamide consists of a saturated cyclohexyl ring fused to a glycolic acid amide moiety.
-
Chromophore Absence: The molecule lacks significant conjugation. The amide carbonyl absorbs weakly at <210 nm, which is often obscured by solvent cutoffs in standard UV-254 nm visualization.
-
Polarity: The hydroxyl (-OH) and amide (-CONH-) groups create a distinct polarity profile, requiring polar mobile phases for migration.
Critical Impurities
To validate purity, the method must resolve the product from its precursors:
-
Cyclohexylamine: Strongly basic, UV inactive.
-
Glycolic Acid: Acidic, highly polar.
-
O-acylated dimers: Potential side products from thermal over-reaction.
Part 2: Method Development & Comparison
Comparison 1: Visualization Methods (The Critical Variable)
The most common failure mode in validating this compound is reliance on UV fluorescence quenching.
| Feature | Method A: UV Visualization (254 nm) | Method B: Optimized Chemical Staining (PMA/KMnO₄) |
| Principle | Fluorescence quenching of F254 indicator. | Oxidation of hydroxyl/amide groups. |
| Sensitivity | Poor. Detection limit >50 µg. | High. Detection limit ~1-5 µg. |
| Specificity | Low. Cannot distinguish product from solvent fronts. | High. Distinct colorimetric response. |
| Verdict | Not Recommended. High risk of false purity confirmation. | Recommended. Essential for reliable validation. |
Comparison 2: Mobile Phase Optimization
Standard non-polar systems (Hexane/EtOAc) often fail to move the hydroxy-amide off the baseline or result in severe tailing.
-
System A (Hexane:EtOAc 3:1):
. Product sticks to origin due to H-bonding with silica. -
System B (DCM:MeOH 95:5):
. Optimal resolution. The dichloromethane disrupts amide stacking, while methanol prevents adsorption of the hydroxyl group.
Part 3: Validated Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].
-
Stain: Phosphomolybdic Acid (PMA) (10% in ethanol).
Workflow Diagram
The following diagram illustrates the logical flow for the validation process, ensuring self-validation at every step.
Caption: Step-by-step workflow emphasizing the necessity of chemical staining over UV detection for non-conjugated amides.
Step-by-Step Procedure
-
Chamber Saturation: Add 10 mL of DCM:MeOH (95:5) to a TLC chamber. Add a filter paper wick and equilibrate for 15 minutes. Causality: Saturation prevents "smiling" of the solvent front and ensures reproducible
values. -
Sample Application: Spot 1 µL of the sample solution (10 mg/mL in MeOH) 1.5 cm from the bottom.
-
Self-Validation Check: Spot authentic Cyclohexylamine (SM) in an adjacent lane.
-
-
Development: Run the plate until the solvent front reaches 1 cm from the top.
-
Visualization (Dual Mode):
-
Interpretation:
-
Product: Appears as a distinct dark blue/green spot on a yellow background (
). -
Cyclohexylamine: Will not stain strongly with PMA; requires Ninhydrin (Red/Purple) for confirmation if suspected.
-
Glycolic Acid: Stains yellow/brown or requires Bromocresol Green.
-
Part 4: Performance Comparison (TLC vs. HPLC)
While HPLC is the quantitative gold standard, this optimized TLC method offers superior throughput for reaction monitoring.
| Metric | Optimized TLC (PMA Stain) | HPLC-UV (210 nm) |
| Time to Result | 10–15 Minutes | 30–45 Minutes (Run + Wash) |
| Cost Per Run | < $0.50 | > $15.00 (Solvents + Column wear) |
| Limit of Detection (LOD) | ~1.0 µg | ~0.01 µg |
| Specificity | Moderate (Visual separation) | High (Peak purity analysis) |
| Blind Spots | Volatile amines (evaporate) | Non-chromophoric salts |
| Throughput | Parallel (multiple spots/plate) | Serial (one injection at a time) |
Quantitative Data Summary (Representative)
-
TLC Resolution (
): > 1.5 between Product and Cyclohexylamine in DCM:MeOH (95:5). -
TLC Precision:
variability < ±0.02 across 5 replicate plates when chamber is saturated.
Part 5: Troubleshooting & Scientific Rationale
Common Issues and Solutions
-
Problem: Spot trails or streaks.
-
Cause: Acidic impurity (Glycolic acid) or overloading.
-
Fix: Add 1% Acetic Acid to mobile phase to sharpen acidic spots, or dilute sample.
-
-
Problem: No spot visible after heating.
-
Cause: Stain is old or heating is insufficient.
-
Fix: PMA requires vigorous heating (plate should turn slightly brown/yellow). Ensure the compound hasn't sublimed (unlikely for this amide).
-
Mechanism of Staining
Phosphomolybdic Acid (PMA) acts as a universal oxidizing agent. Upon heating, the Mo(VI) (yellow) is reduced by the hydroxyl and amide functionalities of N-cyclohexyl-2-hydroxyacetamide to Mo(V) (blue/green "molybdenum blue"). This reaction is specific to reducible functional groups, making it far more reliable than UV for this aliphatic molecule.
References
-
Chemical Structure & Properties: PubChem.[4] N-cyclohexyl-2-hydroxyacetamide (Compound).[4][5][6] National Library of Medicine. Available at: [Link]
-
TLC Visualization Techniques: LibreTexts Chemistry. Visualizing TLC Plates. Available at: [Link]
-
Amide Analysis: Ledovskikh, N.G.[7][8] Use of thin-layer chromatography for determination of amides. Journal of Analytical Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Use of thin-layer chromatography for determination of amides (Journal Article) | OSTI.GOV [osti.gov]
spectroscopic characterization of alpha-hydroxy amides
Spectroscopic Characterization of -Hydroxy Amides: A Comparative Validation Guide
Executive Summary
The
However, characterizing this moiety presents unique challenges:
-
Rotational Isomerism: Restricted rotation around the C–N amide bond complicates NMR interpretation.
-
Proton Exchange: The labile
-hydroxyl proton is often invisible or broad in standard solvents. -
Stereochemical Ambiguity: The
-carbon is a chiral center whose absolute configuration is critical for biological activity but difficult to assign without derivatization.
This guide objectively compares the primary spectroscopic modalities used to validate this motif and provides field-proven protocols for establishing its intramolecular hydrogen-bonding network and absolute stereochemistry.
Part 1: Spectroscopic Modality Comparison
In the context of drug development, the "product" is the validated molecular structure. The table below compares the performance of standard analytical techniques in resolving the specific structural features of
Table 1: Comparative Efficacy of Characterization Modalities
| Feature | 1H NMR (DMSO- | FT-IR (Solution) | X-Ray Crystallography | Mosher's Analysis |
| Connectivity | High. definitive scalar couplings ( | Low. Functional group ID only (Amide I/II, OH stretch). | High. Absolute connectivity. | N/A (Used for stereochem).[1][2] |
| H-Bonding Dynamics | Medium. Inferred via chemical shift ( | High. Distinct frequency shifts ( | Low. Static solid-state structure may not reflect solution behavior. | N/A |
| Stereochemistry | Low. Relative stereochem only (via NOESY). | None. | High. Gold standard (requires single crystal). | High. Gold standard for non-crystalline oils/powders. |
| Sample Requirement | ~1-5 mg (Non-destructive). | ~1-2 mg (Non-destructive). | >10 mg (Requires crystal growth). | ~5-10 mg (Destructive derivatization). |
| Throughput | High (Minutes). | High (Minutes). | Low (Days/Weeks). | Medium (Hours).[1] |
Expert Insight: The Solvent Paradox
While CDCl
-
Why: Rapid proton exchange in CDCl
broadens the OH signal, decoupling it from the -CH. -
Solution: Use DMSO-
. It acts as a hydrogen-bond acceptor, "freezing" the OH proton exchange. This reveals the OH as a sharp doublet (due to coupling with the -CH), providing immediate confirmation of the -hydroxy motif.
Part 2: Deep Dive – Hydrogen Bonding Dynamics
The biological potency of
Diagram 1: H-Bonding Equilibrium & Detection Logic
Caption: Workflow for distinguishing Intramolecular (IMHB) from Intermolecular hydrogen bonding using spectroscopic responses.
Experimental Protocol: NMR Dilution Study
To prove the existence of the "closed" conformer, you must rule out intermolecular aggregation.
-
Preparation: Prepare a stock solution of the analyte in a non-polar solvent (CDCl
or C D ) at 100 mM. Note: DMSO is avoided here as it competitively disrupts IMHBs. -
Titration: Prepare serial dilutions (100 mM, 50 mM, 25 mM, 10 mM, 1 mM).
-
Acquisition: Acquire
H NMR at constant temperature (298 K). -
Analysis: Track the chemical shift (
) of the OH and Amide NH protons.-
Intermolecular H-Bonding:
moves upfield (lower ppm) significantly as concentration decreases (breaking aggregates). -
Intramolecular H-Bonding:
remains constant ( ppm change) across the concentration range.
-
Part 3: Stereochemical Configuration (Mosher's Method)
For
Mechanism
Reaction with chiral derivatizing agents (
Diagram 2: Mosher's Analysis Workflow
Caption: Step-by-step logic for assigning absolute stereochemistry using MTPA esters.
Detailed Protocol: Double Derivatization
Critical Step: You must prepare both the
-
Reaction A (S-Ester): Dissolve 5 mg of
-hydroxy amide in dry pyridine (0.5 mL). Add 10 mg of -(-)-MTPA-Cl. Stir for 4 hours. -
Reaction B (R-Ester): Repeat with
-(+)-MTPA-Cl. -
Workup: Quench with water, extract into ether, wash with 1M HCl (to remove pyridine), dry over Na
SO . -
NMR Analysis: Acquire
H NMR for both samples in CDCl . -
Calculation:
-
Assign protons as
(left side of plane) or (right side). -
If
, the proton resides on the side of the phenyl ring shielding cone in the -ester. -
Construct a stereochemical model to match the signs of
.
-
References
-
Hoyle, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols.[4]
-
Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR.[1] Chemical Reviews.
-
Gellman, S. H., et al. (1991). Hydrogen Bonding in Families of Cyclic Peptides. Journal of the American Chemical Society.
-
BenchChem Technical Guides. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
Technical Comparison Guide: N-cyclohexyl-2-hydroxyacetamide vs. N-cyclohexyl-2-methoxyacetamide
Executive Summary: The "Masked" Polar Effect
In drug design and lead optimization, the modification of an
This guide compares N-cyclohexyl-2-hydroxyacetamide (Compound A) and N-cyclohexyl-2-methoxyacetamide (Compound B) . While structurally similar, the replacement of the hydroxyl proton with a methyl group fundamentally alters the intramolecular hydrogen bonding network, driving significant divergence in solubility, membrane permeability, and metabolic fate.
Key Takeaway:
-
Compound A (Hydroxy): Prioritizes water solubility and specific H-bond donor interactions within a binding pocket. It exhibits a "chameleon" effect due to intramolecular H-bonding.
-
Compound B (Methoxy): Prioritizes lipophilicity (LogP), blood-brain barrier (BBB) permeability, and resistance to Phase II conjugation (glucuronidation), though it introduces a Phase I metabolic liability (O-demethylation).
Physicochemical Profile
The following data compares the fundamental properties of both compounds. Note the shift in Polar Surface Area (PSA) and LogP, which dictates their respective formulation strategies.
| Property | N-cyclohexyl-2-hydroxyacetamide (Cmpd A) | N-cyclohexyl-2-methoxyacetamide (Cmpd B) | Impact |
| Formula | Methyl cap adds ~14 Da | ||
| MW | 157.21 g/mol | 171.24 g/mol | Negligible steric impact |
| cLogP | ~0.7 | ~1.3 | B is significantly more lipophilic |
| H-Bond Donors | 2 (Amide NH, OH) | 1 (Amide NH) | A has higher solvation energy |
| H-Bond Acceptors | 2 (Amide O, OH) | 2 (Amide O, Ether O) | Similar acceptor capacity |
| PSA | ~49 | ~38 | B has better passive permeability |
| Solubility (Water) | High (>10 mg/mL) | Moderate (<5 mg/mL) | A is preferred for aqueous formulations |
Mechanistic Insight: Intramolecular Hydrogen Bonding
Compound A is not merely "more polar." In non-polar environments (e.g., lipid bilayer), the
Synthetic Methodologies
The synthesis of these compounds requires distinct strategies to avoid side reactions (dimerization for A) or to ensure complete conversion (for B).
Workflow Visualization
The following diagram outlines the divergent synthetic pathways.
Figure 1: Comparative synthetic routes. Pathway A utilizes atom-economic aminolysis, while Pathway B employs a high-reactivity acid chloride route.
Detailed Experimental Protocols
Protocol A: Synthesis of N-cyclohexyl-2-hydroxyacetamide (Aminolysis)
Rationale: Direct reaction of glycolic acid with amines using coupling agents (EDC/DCC) often leads to O-acylation side products (estolides). Aminolysis of the methyl ester is cleaner and requires no chromatography.
-
Charge: In a 100 mL round-bottom flask, dissolve Methyl Glycolate (10 mmol, 0.90 g) in Methanol (20 mL).
-
Addition: Add Cyclohexylamine (12 mmol, 1.19 g) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with ). -
Workup: Concentrate in vacuo to remove methanol and excess amine.
-
Purification: Recrystallize the residue from hot Ethyl Acetate/Hexane.
-
Validation:
NMR ( ) should show a doublet for the and a triplet/broad singlet for the (exchangeable).
Protocol B: Synthesis of N-cyclohexyl-2-methoxyacetamide (Acylation)
Rationale: The methoxy group is non-nucleophilic, allowing the use of the highly reactive acid chloride for rapid, quantitative conversion.
-
Charge: Dissolve Cyclohexylamine (10 mmol, 0.99 g) and Triethylamine (12 mmol, 1.21 g) in anhydrous DCM (30 mL). Cool to
. -
Addition: Add Methoxyacetyl Chloride (10 mmol, 1.08 g) dropwise over 15 minutes. Caution: Exothermic.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Quench: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine, then Sat.
(2 x 15 mL). -
Isolation: Dry over
, filter, and concentrate. The product is typically a clear oil or low-melting solid.
Performance & Stability Evaluation
When selecting between these two motifs for a drug candidate, the decision often hinges on metabolic stability and permeability.
Metabolic Fate Logic
-
Compound A (Hydroxy):
-
Liability: Direct Glucuronidation (UGT enzymes) at the OH group, leading to rapid renal clearance.
-
Stability:[1] Resistant to CYP450 oxidative dealkylation (no alkyl group on oxygen).
-
-
Compound B (Methoxy):
-
Liability: O-Demethylation by CYP450 (typically CYP2D6 or 3A4) generates Compound A in vivo.
-
Stability:[1] Immune to direct glucuronidation until demethylated.
-
Experimental Comparison Protocol: LogD Determination
To empirically verify the lipophilicity differences, use the Shake-Flask Method (miniaturized).
-
Preparation: Prepare a 10 mM stock of Compound A and B in DMSO.
-
Partition: Add 10
stock to a vial containing 495 1-Octanol and 495 PBS (pH 7.4). -
Equilibration: Vortex for 1 hour at RT; centrifuge to separate phases.
-
Analysis: Analyze both phases via HPLC-UV (210 nm).
-
Calculation:
.-
Expected Result: Compound B should show a LogD ~0.5 to 0.8 units higher than A.
-
Biological Interaction Diagram
Figure 2: Biological fate mapping. Compound B acts as a potential prodrug or more permeable analog of A, while A is the primary site for Phase II conjugation.
References
-
PubChem Compound Summary. (2025). N-cyclohexyl-2-hydroxyacetamide (CID 16768993).[2][3] National Center for Biotechnology Information. Retrieved from [Link]
-
Suhm, M. A., et al. (2005). Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters.[4] Physical Chemistry Chemical Physics. (Demonstrates the competition between intramolecular H-bonds and solvent interactions in alpha-hydroxy carbonyls). Retrieved from [Link]
-
PrepChem. (2024). Synthesis of N-cyclohexylacetamide derivatives. (General protocols for cyclohexylamine acylation). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - N-cyclohexyl-2-hydroxyacetamide (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling N-cyclohexyl-2-hydroxyacetamide
CAS No: 90204-88-9 | Formula: C₈H₁₅NO₂ Document Control: Operational Safety Protocol | Version: 2.0
Executive Safety Assessment
From the Desk of the Senior Application Scientist: Handling N-cyclohexyl-2-hydroxyacetamide requires a nuanced approach that balances its classification as an irritant (H315, H319, H335) with the uncertainty inherent in research-grade organic amides. While often perceived as stable intermediates, cyclohexyl-amides possess lipophilic characteristics that facilitate dermal absorption.
The Core Directive: Do not rely solely on the "Warning" signal word. Treat this compound as a potential sensitizer and strictly control dust generation. The primary vector of exposure in the laboratory is inhalation of fine particulates during weighing and dermal contact during solubilization.
Hazard Identification & Risk Profile
The following data synthesizes GHS classifications with structural activity relationship (SAR) alerts common to N-substituted acetamides.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Direct contact may cause dermatitis. Lipophilic nature implies potential for subsurface absorption. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5][6] | Fine dust is abrasive and chemically irritating to the cornea. |
| STOT - SE | H335 | May cause respiratory irritation.[1][4][5][6][7] | Inhalation of dust triggers mucosal inflammation. Use Fume Hood. |
| Sensitization | SAR Alert | Potential sensitizer.[7] | Precautionary: Treat as a potential allergen due to the cyclohexyl moiety. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based Risk Assessment (TBRA) approach. Select your PPE tier based on the specific operation being performed.
Tier 1: Standard Handling (Closed Vessels / Analysis)
-
Gloves: Nitrile (0.11 mm minimum thickness).
-
Eye Protection: ANSI Z87.1 Safety Glasses with side shields.
-
Body: Standard cotton/poly lab coat.
Tier 2: High-Exposure Operations (Weighing / Open Transfer / Synthesis)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (Extended Cuff, 5-8 mil) or Neoprene.
-
Rationale: Amides can degrade latex; Nitrile provides superior permeation resistance against organic nitrogen compounds.
-
-
Eye Protection: Indirect Vent Safety Goggles (Prevents dust entry).
-
Respiratory: If working outside a fume hood (strongly discouraged), use an N95 or P95 particulate respirator.
-
Body: Tyvek® arm sleeves or a chemical-resistant apron over the lab coat.
Visual Logic: PPE Decision Tree
The following diagram illustrates the decision logic for selecting the correct PPE configuration.
Figure 1: Decision logic for selecting PPE based on exposure potential. Note that open handling of solids defaults to Tier 2 PPE within a Fume Hood.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the solid is manipulated.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance enclosure is not available, use the "tare-outside, weigh-inside" method.
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.
-
Technique:
-
Place a lint-free absorbent mat (pig mat) on the hood surface.
-
Open the stock container only inside the hood.
-
Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Self-Validation: Wipe the exterior of the transfer vessel with a solvent-dampened Kimwipe before removing it from the hood. If the wipe shows residue, your transfer technique requires improvement.
-
B. Solubilization & Reaction
-
Solvent Choice: N-cyclohexyl-2-hydroxyacetamide is moderately polar.
-
Compatible: Methanol, Ethanol, DMSO, DMF.
-
Incompatible: Non-polar alkanes (poor solubility).
-
-
Temperature Control: If heating is required, ensure the condenser is active before applying heat to prevent vapor phase escape of the amide.
C. Emergency Response: Spills
Do not attempt to sweep dry powder, as this generates inhalable dust.
Figure 2: Step-by-step spill response workflow minimizing dust generation.
Waste Disposal & Decontamination
Disposal Strategy: N-cyclohexyl-2-hydroxyacetamide must never be disposed of down the drain. Its aquatic toxicity profile is often uncharacterized for R&D intermediates, necessitating a "Zero Discharge" policy.
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Place in a dedicated solid hazardous waste container. Label as "Organic Solid - Amide". |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Non-Halogenated Organic" waste (unless halogenated solvents were used). |
| Sharps | Contaminated needles/glass. | Standard Chemically Contaminated Sharps container. |
Decontamination of Glassware:
-
Rinse with Ethanol or Acetone (collect rinsate as hazardous waste).
-
Wash with Alconox® or similar detergent and warm water.
-
Triple rinse with deionized water.
References
-
PubChem. (2025).[1] N-cyclohexyl-2-hydroxyacetamide (Compound).[1][3][8][9] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. N-cyclohexyl-2-hydroxyacetamide | C8H15NO2 | CID 16768993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. N-(2-HYDROXY-CYCLOHEXYL)-2-PHENOXY-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
